3-(Trifluoromethoxy)benzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[3-(trifluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPUHSXMDIWJQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239253 | |
| Record name | 3-(Trifluoromethoxy)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93071-75-1 | |
| Record name | 3-(Trifluoromethoxy)benzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093071751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Trifluoromethoxy)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93071-75-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(Trifluoromethoxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethoxy)benzylamine is a fluorinated organic compound of increasing interest in the fields of medicinal chemistry and materials science. The presence of the trifluoromethoxy group (-OCF₃) imparts unique electronic properties and enhances metabolic stability and lipophilicity, making it a valuable building block for the synthesis of novel pharmaceutical candidates and advanced materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound, tailored for professionals in research and development.
Chemical and Physical Properties
This compound is a substituted aromatic amine with the molecular formula C₈H₈F₃NO. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | [3-(Trifluoromethoxy)phenyl]methanamine | N/A |
| CAS Number | 93071-75-1 | N/A |
| Molecular Formula | C₈H₈F₃NO | N/A |
| Molecular Weight | 191.15 g/mol | N/A |
| Appearance | Colorless to light yellow liquid | N/A |
| Density | 1.275 g/mL | N/A |
| Boiling Point | 190.8 ± 35.0 °C (Predicted) | N/A |
| Refractive Index | 1.451-1.454 | N/A |
| pKa | 8.70 ± 0.10 (Predicted) | N/A |
Synthesis and Purification
The most common and efficient method for the synthesis of this compound is the reductive amination of 3-(trifluoromethoxy)benzaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.
Experimental Protocol: Reductive Amination
Materials:
-
3-(Trifluoromethoxy)benzaldehyde
-
Ammonia solution (e.g., 7N in methanol) or ammonium acetate
-
Reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or hydrogen gas with a catalyst like Palladium on carbon)
-
Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
-
Glacial acetic acid (optional, as a catalyst for imine formation)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Standard glassware for organic synthesis
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 3-(trifluoromethoxy)benzaldehyde (1.0 equivalent) in an appropriate anhydrous solvent (e.g., methanol). To this solution, add a solution of ammonia in methanol (1.5-2.0 equivalents). If using ammonium acetate, it can be added directly. A catalytic amount of glacial acetic acid can be added to facilitate imine formation. The reaction mixture is stirred at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent, such as sodium borohydride (1.5 equivalents), in small portions to control the exothermic reaction and gas evolution. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Purification Workflow
Caption: General purification workflow for this compound.
Spectral Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons and their chemical environments in the molecule.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | t | 1H | Ar-H (H5) |
| ~7.25 | d | 1H | Ar-H (H6) |
| ~7.15 | s | 1H | Ar-H (H2) |
| ~7.10 | d | 1H | Ar-H (H4) |
| ~3.90 | s | 2H | -CH₂-NH₂ |
| ~1.60 | br s | 2H | -NH₂ |
Note: Predicted data. Actual chemical shifts and coupling constants may vary.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~149.5 | C-OCF₃ (C3) |
| ~143.0 | C-CH₂NH₂ (C1) |
| ~129.5 | Ar-CH (C5) |
| ~122.0 | Ar-CH (C6) |
| ~120.5 (q, J ≈ 257 Hz) | -OCF₃ |
| ~120.0 | Ar-CH (C4) |
| ~115.5 | Ar-CH (C2) |
| ~46.0 | -CH₂-NH₂ |
Note: Predicted data. The signal for the carbon in the -OCF₃ group will appear as a quartet due to coupling with the fluorine atoms.
FT-IR Spectroscopy
The FT-IR spectrum is used to identify the functional groups present in the molecule.
Table 4: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium, Broad | N-H stretch (primary amine) |
| 3000-3100 | Medium | C-H stretch (aromatic) |
| 2850-2960 | Medium | C-H stretch (aliphatic) |
| 1580-1620 | Strong | C=C stretch (aromatic) |
| 1150-1250 | Strong | C-F stretch (-OCF₃) |
| 1000-1100 | Strong | C-O stretch |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 191.
Predicted Fragmentation Pattern:
Caption: Predicted mass fragmentation of this compound.
Reactivity
The chemical reactivity of this compound is primarily governed by the nucleophilic amino group and the aromatic ring, which is influenced by the electron-withdrawing trifluoromethoxy group.
N-Acylation
The primary amine functionality readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding amides.
Caption: Logical flow of an N-acylation reaction.
N-Alkylation
Alkylation of the amine can be achieved using alkyl halides. Due to the potential for over-alkylation, reductive amination with an aldehyde or ketone is often a more controlled method for synthesizing secondary or tertiary amines.
Applications in Drug Discovery and Development
While specific details on the direct involvement of this compound in signaling pathways are not extensively documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry. The trifluoromethoxy group is a bioisostere of other functional groups and can be used to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. Derivatives of fluorinated benzylamines are being investigated for a range of therapeutic targets. The primary amine serves as a key synthetic handle for the introduction of this moiety into more complex molecular scaffolds.
Conclusion
This compound is a valuable fluorinated building block with a unique combination of chemical and physical properties. This guide provides a foundational understanding of its synthesis, purification, spectral characteristics, and reactivity. As research into fluorinated pharmaceuticals and materials continues to expand, the utility of this compound as a key intermediate is expected to grow, offering new opportunities for the design and development of novel molecules with enhanced properties.
An In-depth Technical Guide to 3-(Trifluoromethoxy)benzylamine (CAS Number 93071-75-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethoxy)benzylamine is a fluorinated organic compound increasingly recognized for its utility as a key building block in medicinal chemistry and drug discovery. The presence of the trifluoromethoxy (-OCF3) group imparts unique physicochemical properties to molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] These characteristics make it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in the development of bioactive compounds.
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 93071-75-1 | [4][5] |
| Molecular Formula | C8H8F3NO | [4][6][7] |
| Molecular Weight | 191.15 g/mol | [4][6][7] |
| Appearance | Clear colorless to light yellow liquid | [5] |
| Boiling Point | 190.8 ± 35.0 °C at 760 mmHg | |
| Density | 1.275 ± 0.06 g/cm³ | |
| Refractive Index | 1.451-1.454 | |
| Storage Temperature | 2-8°C under inert atmosphere | [5] |
| Purity | Typically >95% | [5] |
| IUPAC Name | [3-(trifluoromethoxy)phenyl]methanamine | [5] |
| InChI Key | TUPUHSXMDIWJQT-UHFFFAOYSA-N | [5] |
Safety and Handling
This compound is classified as a corrosive substance. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Avoid contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
GHS Hazard Information:
-
Pictogram: GHS05 (Corrosion)
-
Signal Word: Danger
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[5]
-
Precautionary Statements: P280, P305+P351+P338, P310[5]
Role in Drug Discovery and Development
The trifluoromethoxy group is a highly sought-after functionality in modern drug design due to its ability to enhance key pharmacokinetic and pharmacodynamic properties.[1][2][3] this compound serves as a critical starting material for the synthesis of complex molecules with therapeutic potential.
A notable application of this compound is in the synthesis of five-membered-fused-six-membered aza-aromatic ring compounds. These resulting molecules have been investigated for their ability to specifically enhance the ubiquitination and subsequent degradation of Ras proteins, which are implicated in numerous cancers. This highlights the role of this compound in the development of potential anti-cancer therapeutics.
Below is a simplified representation of the Ras signaling pathway, a key target in cancer therapy.
Caption: Simplified RAS signaling pathway.
Experimental Protocols
While specific experimental protocols for this compound are often proprietary or embedded within broader synthetic schemes, the following sections provide detailed, representative methodologies for key reaction types in which this and structurally similar benzylamines are commonly employed.
N-Alkylation and Amide Bond Formation
Benzylamines are frequently used in N-alkylation and amidation reactions to build more complex molecular scaffolds. The following protocols are adapted from the synthesis of related N-benzyl derivatives and are expected to be applicable to this compound with minor modifications.
5.1.1. Representative Protocol: Nucleophilic Aromatic Substitution
This protocol describes the reaction of a benzylamine with a fluorinated aromatic compound.
-
Materials:
-
This compound
-
1-Fluoro-2-nitrobenzene
-
Potassium carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H2O)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add 1-fluoro-2-nitrobenzene (1.0 eq) and potassium carbonate (1.0 eq).
-
Stir the reaction mixture at room temperature for 72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
5.1.2. Representative Protocol: Solvent-Free Amidation
This protocol describes a direct amidation reaction with a carboxylic acid.[8]
-
Materials:
-
This compound
-
Stearic Acid (or other carboxylic acid)
-
-
Procedure:
-
In an open-topped reaction tube, combine equimolar amounts of this compound and the desired carboxylic acid.[8]
-
Heat the mixture in an oil bath at 140°C for 24 hours under solvent-free conditions.[8]
-
Periodically remove any condensed water from the walls of the tube to drive the reaction to completion.[8]
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, the crude product can be purified by recrystallization or column chromatography.
-
Caption: General workflow for amidation.
Multicomponent Reactions
This compound is an ideal candidate for multicomponent reactions (MCRs), such as the Ugi and Pictet-Spengler reactions, which allow for the rapid assembly of complex and diverse molecular scaffolds from simple starting materials.
5.2.1. Representative Protocol: Ugi Three-Component Reaction (U-3CR)
The Ugi reaction is a powerful tool for generating peptide-like structures.[9][10][11][12]
-
Materials:
-
This compound (amine component)
-
An aldehyde or ketone (carbonyl component)
-
An isocyanide
-
Methanol (or other suitable solvent)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and the carbonyl component (1.1 eq) in methanol at 0°C.
-
Stir the mixture for 30 minutes at room temperature to facilitate imine formation.
-
Add the isocyanide (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel.
-
Caption: Ugi three-component reaction workflow.
5.2.2. Representative Protocol: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines.[13][14][15][16]
-
Materials:
-
A β-arylethylamine (e.g., tryptamine)
-
An aldehyde or ketone (in this case, 3-(trifluoromethoxy)benzaldehyde, which can be synthesized from the corresponding benzylamine)
-
An acidic catalyst (e.g., trifluoroacetic acid - TFA)
-
A suitable solvent (e.g., dichloromethane - DCM)
-
-
Procedure:
-
Dissolve the β-arylethylamine (1.0 eq) and the aldehyde/ketone (1.1 eq) in the chosen solvent.
-
Cool the mixture to 0°C and add the acidic catalyst dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Caption: Pictet-Spengler reaction workflow.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique electronic and steric properties, conferred by the trifluoromethoxy group, make it an attractive starting material for the development of novel therapeutic agents with enhanced pharmacological profiles. The representative experimental protocols provided herein offer a foundation for the application of this compound in a variety of synthetic transformations, paving the way for the creation of new and potent bioactive compounds. As research in fluorinated pharmaceuticals continues to expand, the importance of key intermediates like this compound is set to grow.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 93071-75-1 [sigmaaldrich.com]
- 6. escholarship.org [escholarship.org]
- 7. scbt.com [scbt.com]
- 8. mdpi.com [mdpi.com]
- 9. The Ugi three-component reaction and its variants - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 12. youtube.com [youtube.com]
- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
3-(Trifluoromethoxy)benzylamine molecular weight
An In-depth Technical Guide to 3-(Trifluoromethoxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CAS No. 93071-75-1), a key chemical intermediate in pharmaceutical and materials science research. This document details its physicochemical properties, safety and handling protocols, and its role as a versatile building block in organic synthesis.
Core Physicochemical Properties
This compound is a substituted benzylamine featuring a trifluoromethoxy group at the meta-position. This functional group imparts unique electronic properties that are highly valuable in the design of bioactive molecules and advanced materials. Its core properties are summarized below.
| Property | Value | Citation(s) |
| Molecular Weight | 191.15 g/mol | [1][2][3] |
| Molecular Formula | C₈H₈F₃NO | [1][2] |
| CAS Number | 93071-75-1 | [1][2][4] |
| IUPAC Name | [3-(trifluoromethoxy)phenyl]methanamine | |
| Physical Form | Clear colorless to light yellow liquid | [4] |
| Boiling Point | 190.8±35.0 °C (Predicted) | [4][5] |
| Density | 1.275±0.06 g/cm³ (Predicted) | [4][5] |
| Refractive Index | 1.451 - 1.454 | [4][5] |
| pKa | 8.70±0.10 (Predicted) | [4][5] |
| InChI Key | TUPUHSXMDIWJQT-UHFFFAOYSA-N |
Role in Pharmaceutical Research and Development
The trifluoromethoxy (-OCF₃) group is a critical pharmacophore in modern drug discovery. It is often used as a bioisostere for other groups, offering a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties. This compound serves as a key starting material for incorporating this moiety into more complex molecular scaffolds.
While specific signaling pathways for this building block are not applicable, its importance lies in its use for synthesizing derivatives that target various biological systems. Research into structurally related compounds suggests potential applications in developing agents for enzyme inhibition and receptor binding.[6] The logical workflow for its application in drug discovery is illustrated below.
Experimental Protocols
General Synthesis Approach
The synthesis of this compound is not widely detailed in public-domain literature. However, a common synthetic route to substituted benzylamines involves the reduction of a corresponding nitrile or oxime, or the reductive amination of the corresponding benzaldehyde. A plausible synthetic workflow is outlined below.
Protocol: Reductive Amination (General Procedure)
-
Reaction Setup: Dissolve 3-(Trifluoromethoxy)benzaldehyde in a suitable solvent such as methanol or ethanol.
-
Amine Source: Add an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) to the reaction mixture.
-
Reducing Agent: Introduce a reducing agent. For catalytic hydrogenation, a catalyst like Palladium on carbon (Pd/C) or Raney Nickel is used under a hydrogen atmosphere. Alternatively, a chemical reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction carefully (e.g., with water or dilute acid). Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by distillation.
Safety, Handling, and Storage
This compound is classified as a corrosive substance and requires careful handling to ensure laboratory safety.[4]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[4]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Prevent contact with skin and eyes.[1] It is designated as air-sensitive.[4][5]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[4] Recommended storage temperature is between 2-8°C.[4][5]
-
First Aid (Eyes): In case of eye contact, rinse immediately and cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing. Seek immediate medical advice.[1][4]
-
First Aid (Skin): If on skin, take off immediately all contaminated clothing and rinse the skin with water/shower.[1]
-
First Aid (Ingestion): If swallowed, rinse mouth but do not induce vomiting.[1]
This compound is classified as a Dangerous Good for transport and may incur additional shipping charges.[2]
References
Structure Elucidation of 3-(Trifluoromethoxy)benzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 3-(trifluoromethoxy)benzylamine. Due to the limited availability of public experimental spectral data, this document presents a combination of predicted spectroscopic data and detailed, generalized experimental protocols. The aim is to equip researchers with the foundational knowledge and methodologies required to characterize this and similar small molecules. This guide includes predicted data for ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presented in structured tables. Furthermore, detailed experimental protocols for these analytical techniques are provided, alongside logical workflow diagrams generated using Graphviz to illustrate the structure elucidation process.
Introduction
This compound is a substituted aromatic amine of interest in medicinal chemistry and drug discovery due to the presence of the trifluoromethoxy group, which can significantly alter a molecule's physicochemical properties such as lipophilicity, metabolic stability, and pKa. Accurate structure elucidation is the cornerstone of chemical research and development, ensuring the identity and purity of a compound before its use in further studies. This guide outlines the standard analytical techniques and methodologies for the structural confirmation of this compound.
Molecular Structure and Properties
-
IUPAC Name: [3-(Trifluoromethoxy)phenyl]methanamine
-
CAS Number: 93919-56-3
-
Molecular Formula: C₈H₈F₃NO
-
Molecular Weight: 191.15 g/mol
-
Canonical SMILES: C1=CC(=CC(=C1)OC(F)(F)F)CN
-
InChI Key: TUPUHSXMDIWJQT-UHFFFAOYSA-N
Predicted Spectroscopic Data for Structure Elucidation
While experimental spectroscopic data for this compound is not widely available in public repositories, computational prediction methods provide valuable insights into its expected spectral characteristics. The following tables summarize the predicted data.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | t | 1H | Ar-H |
| ~7.20 | d | 1H | Ar-H |
| ~7.15 | s | 1H | Ar-H |
| ~7.10 | d | 1H | Ar-H |
| ~3.85 | s | 2H | CH₂ |
| ~1.60 | br s | 2H | NH₂ |
Solvent: CDCl₃, Reference: TMS (0 ppm). Predictions are based on computational algorithms and may vary from experimental values.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~149.5 | C-OCF₃ |
| ~144.0 | C-CH₂NH₂ |
| ~130.0 | Ar-CH |
| ~122.0 | q, J ≈ 257 Hz |
| ~121.0 | Ar-CH |
| ~119.5 | Ar-CH |
| ~115.0 | Ar-CH |
| ~46.0 | CH₂ |
Solvent: CDCl₃. Predictions are based on computational algorithms and may vary from experimental values.
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -58 | s | -OCF₃ |
Reference: CFCl₃ (0 ppm). Predictions are based on computational algorithms and may vary from experimental values.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Identity | Notes |
| 191 | [M]⁺ | Molecular Ion |
| 190 | [M-H]⁺ | |
| 174 | [M-NH₃]⁺ | Loss of ammonia |
| 106 | [C₇H₆O]⁺ | |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Table 5: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H Stretch (Amine) |
| 3100-3000 | Medium | C-H Stretch (Aromatic) |
| 2950-2850 | Medium | C-H Stretch (Aliphatic) |
| 1600-1450 | Medium-Strong | C=C Stretch (Aromatic) |
| 1250-1050 | Strong | C-F Stretch (Trifluoromethoxy) |
| 1200-1000 | Strong | C-O Stretch |
| 800-700 | Strong | C-H Bend (Aromatic) |
Experimental Protocols
The following sections detail standard operating procedures for the key analytical techniques used in the structure elucidation of small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
4.1.1 ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm). Integrate the signals to determine the relative number of protons for each resonance.
4.1.2 ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.8 mL of a deuterated solvent.
-
Instrument Setup: Follow the same procedure as for ¹H NMR for placing the sample and shimming.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans is required.
-
Data Processing: Process the data similarly to ¹H NMR. The solvent peak is typically used for chemical shift calibration (e.g., CDCl₃ at 77.16 ppm).
4.1.3 ¹⁹F NMR Spectroscopy
-
Sample Preparation: Sample concentration is similar to that used for ¹H NMR.
-
Instrument Setup: Tune the spectrometer to the ¹⁹F frequency.
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are generally needed compared to ¹³C NMR.
-
Data Processing: Process the FID and reference the spectrum to an appropriate standard, such as CFCl₃ (0 ppm).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile solvent compatible with the ionization method (e.g., methanol or acetonitrile for ESI; dichloromethane or ethyl acetate for GC-MS).
-
Instrumentation:
-
For GC-MS (suitable for volatile compounds): Inject the sample into the gas chromatograph. The compound is vaporized and separated on a capillary column before entering the mass spectrometer. Electron Ionization (EI) is commonly used.
-
For LC-MS (suitable for less volatile or thermally labile compounds): Inject the sample into the liquid chromatograph for separation on a column before introduction into the mass spectrometer. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common.
-
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range. For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF or Orbitrap) to obtain accurate mass measurements.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural information. For HRMS data, calculate the elemental composition to confirm the molecular formula.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): Grind a small amount of the solid sample with dry KBr powder and press the mixture into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
-
Instrument Setup: Place the sample holder in the IR spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample holder or pure solvent. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the presence of specific functional groups in the molecule.
Visualizations
The following diagrams illustrate the logical workflow for structure elucidation and the annotated structure of this compound.
Caption: Logical workflow for the structure elucidation of a small molecule.
Caption: 2D structure of this compound.
Signaling Pathways
There are no well-established signaling pathways directly associated with this compound in publicly available literature. As a synthetic building block, its biological activity would be highly dependent on the larger molecular structure into which it is incorporated.
Conclusion
The structural elucidation of this compound relies on a suite of standard analytical techniques. While experimental data is not readily accessible, this guide provides a robust framework for its characterization through predicted spectroscopic data and detailed experimental protocols. The combination of NMR, MS, and IR spectroscopy allows for the unambiguous confirmation of its molecular structure, which is a critical step for its application in research and development.
An In-depth Technical Guide to the NMR Spectral Analysis of 3-(Trifluoromethoxy)benzylamine
Predicted NMR Spectral Data
The structural similarity of 3-(trifluoromethoxy)benzylamine to other substituted benzylamines allows for a reliable prediction of its NMR spectral features. The primary difference between the target compound and its close analog, 3-(trifluoromethyl)benzylamine, is the presence of an oxygen atom in the trifluoromethoxy group. This oxygen atom is expected to have a notable influence on the chemical shifts of the aromatic protons and carbons.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the benzylic methylene protons, and the amine protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH₂ | 1.5 - 2.5 | Singlet (broad) | 2H |
| -CH₂- | 3.8 - 4.0 | Singlet | 2H |
| Aromatic H | 7.0 - 7.5 | Multiplet | 4H |
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The trifluoromethoxy group will significantly impact the chemical shift of the carbon to which it is attached.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₂- | 45 - 50 |
| Aromatic C | 115 - 145 |
| Aromatic C-OCF₃ | 148 - 152 |
| -OCF₃ | 120 - 125 (quartet, JC-F ≈ 255-260 Hz) |
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocols are recommended.
1. Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Sample Purity: The sample of this compound should be of high purity, free from paramagnetic impurities and solid particles that can degrade spectral quality.
-
Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is required. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.
-
Concentration: For ¹H NMR, a concentration of 5-20 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the sample in the chosen deuterated solvent in a clean, dry vial.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Ensure the final volume in the NMR tube is approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm.
-
Cap the NMR tube securely.
-
2. NMR Instrument Parameters
The following are typical starting parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the logical workflow from sample preparation to final data analysis for obtaining and interpreting the NMR spectra of this compound.
Mass Spectrometry Analysis of 3-(Trifluoromethoxy)benzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of 3-(trifluoromethoxy)benzylamine, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its mass spectral behavior is crucial for reaction monitoring, purity assessment, and metabolite identification. This document outlines the expected fragmentation patterns under electron ionization (EI), provides a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis, and presents the anticipated data in a structured format.
Chemical Properties and Structure
This compound has the molecular formula C8H8F3NO and a molecular weight of approximately 191.15 g/mol .[1][2] Its structure consists of a benzylamine core substituted with a trifluoromethoxy group at the meta position. This substituent significantly influences the molecule's fragmentation behavior in mass spectrometry.
Electron Ionization Mass Spectrometry Analysis
Electron ionization (EI) is a common and effective technique for the analysis of volatile and thermally stable compounds like this compound.[3][4] The high energy of the electron beam (typically 70 eV) induces ionization and subsequent fragmentation, providing a reproducible fragmentation pattern that serves as a "fingerprint" for the compound.[4][5]
Proposed Fragmentation Pathway
The fragmentation of this compound is expected to follow pathways characteristic of benzylamines, with modifications influenced by the electron-withdrawing trifluoromethoxy group. The primary fragmentation events are hypothesized to be the loss of a hydrogen radical, followed by the elimination of ammonia, and cleavage of the C-N bond. Subsequent fragmentations of the aromatic ring system are also anticipated.
Caption: Proposed EI fragmentation pathway for this compound.
Quantitative Data Summary
The following table summarizes the expected major ions, their mass-to-charge ratios (m/z), and their plausible relative abundances in the EI mass spectrum of this compound.
| m/z | Proposed Fragment Ion | Proposed Structure | Plausible Relative Abundance (%) |
| 191 | [C8H8F3NO]+• (Molecular Ion) | [M]+• | 30-50 |
| 190 | [C8H7F3NO]+ | [M-H]+ | 70-90 |
| 175 | [C8H7F3O]+ | [M-NH2]+ | 5-15 |
| 174 | [C8H6F3O]+• | [M-NH3]+• | 90-100 (Base Peak) |
| 161 | [C7H4F3O]+ | Tropylium-like ion | 20-40 |
| 145 | [C7H4F3]+ | Fluorotropylium-like ion | 10-25 |
| 30 | [CH4N]+ | [CH2NH2]+ | 40-60 |
Experimental Protocols
A robust and reproducible method for the analysis of this compound can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or dichloromethane.
-
Working Solutions: Dilute the stock solution to a final concentration range of 1-10 µg/mL for GC-MS analysis.
-
Sample Matrix: For analysis in complex matrices (e.g., reaction mixtures, biological samples), appropriate extraction and clean-up steps, such as liquid-liquid extraction or solid-phase extraction, should be employed.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.
-
GC Column: A non-polar or medium-polarity column is recommended, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[6]
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[3]
-
Mass Scan Range: m/z 25-300.
-
Solvent Delay: 3 minutes.
Caption: GC-MS experimental workflow for this compound.
Conclusion
The mass spectrometry analysis of this compound by GC-MS with electron ionization provides a reliable method for its identification and characterization. The predictable fragmentation pattern, dominated by the formation of the [M-H]+ and [M-NH3]+• ions, allows for confident structural confirmation. The detailed experimental protocol provided herein serves as a robust starting point for method development and routine analysis in research and industrial settings.
References
- 1. spectrabase.com [spectrabase.com]
- 2. PubChemLite - this compound (C8H8F3NO) [pubchemlite.lcsb.uni.lu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3-(Trifluoromethyl)benzylamine(2740-83-2) MS spectrum [chemicalbook.com]
A Technical Guide to 3-(Trifluoromethoxy)benzylamine for Researchers and Drug Development Professionals
Introduction
3-(Trifluoromethoxy)benzylamine is a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical industries. Its utility as a versatile building block in the synthesis of complex molecules stems from the unique physicochemical properties imparted by the trifluoromethoxy group. This functional group can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of drug candidates to their biological targets. This technical guide provides a comprehensive overview of the commercial suppliers of this compound, its key applications in medicinal chemistry, and a detailed experimental protocol for its use in the synthesis of N6-substituted adenosine derivatives, which are a class of compounds with diverse biological activities.
Commercial Suppliers of this compound
A variety of chemical suppliers offer this compound, with purities and quantities suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers. Please note that pricing and availability are subject to change and should be confirmed with the respective vendors.
| Supplier | CAS Number | Purity | Available Quantities |
| --INVALID-LINK-- | 93071-75-1 | Not Specified | 1g, 5g, 25g |
| --INVALID-LINK-- | 93071-75-1 | ≥95% | 1g, 5g |
| --INVALID-LINK-- | 93071-75-1 | 98% | 5g, 25g |
| --INVALID-LINK-- | 93071-75-1 | Not Specified | Inquire |
| --INVALID-LINK-- | 93071-75-1 | 97%, 98% | Inquire |
| --INVALID-LINK-- | 93071-75-1 | 97%, 98% | Inquire |
Key Applications in Medicinal Chemistry
The trifluoromethoxy (-OCF3) group is a valuable substituent in medicinal chemistry due to its strong electron-withdrawing nature and high lipophilicity. These properties can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. This can increase the in vivo half-life of a drug candidate.
Improved Permeability: The lipophilic nature of the -OCF3 group can enhance a molecule's ability to cross cellular membranes, which is crucial for reaching intracellular targets.
Modulation of Acidity/Basicity: The electron-withdrawing properties of the trifluoromethoxy group can alter the pKa of nearby functional groups, which can in turn affect the binding interactions with biological targets.
One of the notable applications of this compound is in the synthesis of N6-substituted purine and adenosine derivatives. These compounds are known to interact with a variety of biological targets, including adenosine receptors, and have been investigated for their potential as therapeutic agents for a range of diseases.
Experimental Protocol: Synthesis of N6-(3-(Trifluoromethoxy)benzyl)adenosine
The following is a detailed protocol for the synthesis of an N6-substituted adenosine derivative using this compound. This procedure is adapted from established methods for the synthesis of N6-benzyladenosine analogues.
Materials and Equipment:
-
6-Chloropurine riboside
-
This compound
-
Triethylamine (Et3N)
-
n-Butanol (n-BuOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
NMR spectrometer for product characterization
-
Mass spectrometer for product characterization
Procedure:
-
Reaction Setup: To a solution of 6-chloropurine riboside (1.0 mmol) in n-butanol (20 mL) in a round-bottom flask, add triethylamine (3.0 mmol) and this compound (1.2 mmol).
-
Reaction: Heat the reaction mixture to reflux with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane:methanol 9:1 v/v). The reaction is typically complete within 24-48 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography. Elute the column with a gradient of methanol in dichloromethane (e.g., 0-10% methanol) to isolate the desired product.
-
Characterization: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure. Characterize the final product, N6-(3-(Trifluoromethoxy)benzyl)adenosine, by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for the synthesis of N6-(3-(Trifluoromethoxy)benzyl)adenosine.
Caption: Logical relationship of properties and applications of this compound.
In-Depth Technical Guide: Purity and Analysis of 3-(Trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and analysis of 3-(Trifluoromethyl)benzylamine, a key building block in pharmaceutical and agrochemical research. This document outlines common analytical techniques, potential impurities, and detailed experimental protocols to ensure the quality and consistency of this critical reagent.
Introduction to 3-(Trifluoromethyl)benzylamine
3-(Trifluoromethyl)benzylamine, with the CAS number 2740-83-2, is a primary amine containing a trifluoromethyl group at the meta-position of the benzene ring. This substitution significantly influences the compound's lipophilicity and metabolic stability, making it a valuable synthon in the development of novel therapeutic agents and agrochemicals. Given its role in the synthesis of active pharmaceutical ingredients (APIs), rigorous control of its purity and impurity profile is paramount to ensure the safety and efficacy of the final products.
Purity Specifications and Common Impurities
Commercial suppliers typically offer 3-(Trifluoromethyl)benzylamine with a purity of 98% or higher. However, the nature and concentration of the remaining impurities can vary depending on the synthetic route employed. Understanding the potential impurities is crucial for developing appropriate analytical methods for their detection and quantification.
Two primary synthetic pathways to 3-(Trifluoromethyl)benzylamine are the reduction of 3-(trifluoromethyl)benzonitrile and the reductive amination of 3-(trifluoromethyl)benzaldehyde.
Table 1: Potential Impurities in 3-(Trifluoromethyl)benzylamine
| Impurity Name | Chemical Structure | Origin | Potential Impact |
| 3-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | Incomplete reductive amination | Can form Schiff bases; may be reactive |
| 3-(Trifluoromethyl)benzyl alcohol | C₈H₇F₃O | Over-reduction of the aldehyde or hydrolysis of intermediates | Generally less reactive than the aldehyde |
| N-(3-(Trifluoromethyl)benzylidene)-3-(trifluoromethyl)benzylamine | C₁₆H₁₁F₆N | Reaction between the starting aldehyde and the product amine | Can affect the yield and purity of subsequent reactions |
| Bis(3-(trifluoromethyl)benzyl)amine | C₁₆H₁₃F₆N | Byproduct of reductive amination | Can compete in subsequent reactions |
| Unreacted Starting Materials | - | Incomplete reaction | Affects stoichiometry and final product purity |
| Residual Solvents | - | Purification process | Must be controlled within regulatory limits |
Analytical Techniques for Purity and Impurity Determination
A combination of chromatographic and spectroscopic techniques is essential for a thorough analysis of 3-(Trifluoromethyl)benzylamine.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust method for quantifying the purity of 3-(Trifluoromethyl)benzylamine and detecting non-volatile impurities. A reversed-phase method is typically employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It provides excellent separation and structural information for impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of the desired product. NMR can also be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in the molecule and can be used for rapid identity confirmation.
Experimental Protocols
The following are representative protocols for the analysis of 3-(Trifluoromethyl)benzylamine. Method validation according to ICH guidelines is essential before implementation for quality control purposes.
HPLC-UV Method for Purity Assay
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and calculate the area percent of the main peak relative to the total peak area.
GC-MS Method for Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C).
-
Injection: Split injection.
-
MS Detection: Electron ionization (EI) with a full scan mode to identify unknown impurities.
-
Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or methanol.
NMR Spectroscopy for Structural Confirmation
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants should be consistent with the structure of 3-(Trifluoromethyl)benzylamine.
Table 2: Typical ¹H and ¹³C NMR Spectral Data for 3-(Trifluoromethyl)benzylamine in CDCl₃
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~7.5-7.4 | m | Aromatic protons |
| ¹H | ~3.9 | s | CH₂ (benzyl) |
| ¹H | ~1.6 | br s | NH₂ |
| ¹³C | ~143 | s | Quaternary aromatic C-NH₂ |
| ¹³C | ~130 (q) | q | C-CF₃ |
| ¹³C | ~129, ~124, ~123 | m | Aromatic CH |
| ¹³C | ~124 (q) | q | CF₃ |
| ¹³C | ~46 | s | CH₂ (benzyl) |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Visualizations
Analytical Workflow for Purity Determination
Caption: Workflow for the comprehensive analysis of 3-(Trifluoromethyl)benzylamine.
Potential Impurity Map from Synthesis
Caption: Potential impurities based on common synthetic routes.
Conclusion
The purity and comprehensive analysis of 3-(Trifluoromethyl)benzylamine are critical for its successful application in research and development, particularly in the pharmaceutical industry. A multi-faceted analytical approach, combining chromatographic and spectroscopic methods, is necessary to ensure the identity, purity, and impurity profile of this key intermediate. The protocols and information provided in this guide serve as a foundation for establishing robust quality control procedures.
Solubility of 3-(Trifluoromethoxy)benzylamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 3-(Trifluoromethoxy)benzylamine, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine its solubility in various organic solvents. The guide outlines the general solubility expectations for fluorinated benzylamines, details a comprehensive experimental protocol for the widely accepted shake-flask method, and provides a template for data presentation. Furthermore, a visual workflow is included to aid in the experimental setup.
Introduction
This compound is a fluorinated aromatic amine with potential applications in the synthesis of novel pharmaceutical compounds and other specialty chemicals. The trifluoromethoxy group can significantly influence the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and, critically, its solubility. A thorough understanding of a compound's solubility is paramount in drug development for processes such as formulation, purification, and predicting bioavailability.[1][2] This guide provides the necessary protocols to empower researchers to generate reliable and reproducible solubility data for this compound in their specific solvent systems.
Predicted Solubility Profile
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected due to the potential for hydrogen bonding between the amine group and the hydroxyl group of the solvent.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated due to dipole-dipole interactions.[3]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Limited to moderate solubility is expected. While the benzyl and trifluoromethoxy groups provide some nonpolar character, the polarity of the amine group may limit miscibility with highly nonpolar solvents.
-
Aqueous Solubility: Fluorinated benzylamines, such as the related compound 3-(Trifluoromethyl)benzylamine, are reported to be insoluble in water.[4][5] A similar low aqueous solubility is expected for this compound.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in a range of organic solvents has not been published in peer-reviewed literature. The following table is provided as a template for researchers to populate with their experimentally determined data. It is recommended to determine solubility at a standard temperature (e.g., 25 °C) and any other temperatures relevant to specific applications.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |
| Methanol | Shake-Flask | |||
| Ethanol | Shake-Flask | |||
| Isopropanol | Shake-Flask | |||
| Acetone | Shake-Flask | |||
| Acetonitrile | Shake-Flask | |||
| Dichloromethane | Shake-Flask | |||
| Ethyl Acetate | Shake-Flask | |||
| Toluene | Shake-Flask | |||
| Hexane | Shake-Flask | |||
| Dimethyl Sulfoxide (DMSO) | Shake-Flask | |||
| N,N-Dimethylformamide (DMF) | Shake-Flask |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[1][6] This method involves equilibrating an excess amount of the solute with the solvent over a defined period and then quantifying the concentration of the dissolved solute in a saturated solution.
Materials and Equipment
-
This compound (liquid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker or thermomixer with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvents, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)
-
Centrifuge (optional)
Procedure
-
Preparation of the Equilibration Vials:
-
Add an excess amount of this compound to a series of glass vials. An excess is ensured when an undissolved phase of the amine remains visible throughout the experiment.
-
Add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[1] Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 24 hours to allow for the separation of the undissolved amine from the saturated solution.
-
Alternatively, the vials can be centrifuged to facilitate phase separation.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette. It is crucial to avoid disturbing the undissolved layer.
-
Immediately filter the aliquot through a chemically compatible syringe filter into a clean vial to remove any remaining undissolved microdroplets.
-
Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation:
-
Calculate the solubility from the concentration of the undiluted saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for Solubility Determination via the Shake-Flask Method.
Conclusion
This technical guide provides a comprehensive framework for researchers and drug development professionals to determine the solubility of this compound in organic solvents. While specific quantitative data is currently lacking in the public domain, the detailed experimental protocol for the shake-flask method presented here offers a reliable means of generating this crucial information. The provided data table template and workflow visualization are intended to facilitate systematic and accurate solubility profiling, which is essential for the effective application of this compound in research and development.
References
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. 3-(Trifluoromethyl)benzylamine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 3-(Trifluoromethyl)benzylamine(2740-83-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. bioassaysys.com [bioassaysys.com]
physical and chemical characteristics of 3-(trifluoromethoxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical and chemical characteristics of 3-(trifluoromethoxy)benzylamine. The information is curated for professionals in research, scientific, and drug development fields, offering a consolidated resource for experimental design and application.
Core Physical and Chemical Properties
This compound is a substituted aromatic amine that is increasingly recognized for its utility as a building block in organic synthesis and medicinal chemistry. The presence of the trifluoromethoxy group at the meta-position of the benzylamine imparts unique electronic and steric properties to the molecule.
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈F₃NO | [1] |
| Molecular Weight | 191.15 g/mol | --- |
| CAS Number | 93071-75-1 | --- |
| Appearance | Clear colorless to light yellow liquid | --- |
| Melting Point | 73-75 °C | --- |
| Boiling Point (Predicted) | 190.8 ± 35.0 °C | --- |
| Density (Predicted) | 1.275 ± 0.06 g/cm³ | --- |
| Refractive Index | 1.451-1.454 | --- |
| pKa (Predicted) | 8.70 ± 0.10 | --- |
| InChI | InChI=1S/C8H8F3NO/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4H,5,12H2 | [1] |
| InChIKey | TUPUHSXMDIWJQT-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=CC(=C1)OC(F)(F)F)CN | [1] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is fundamental for the verification of the molecular structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data are critical for confirming the identity and purity of the compound. Spectral data is available through various chemical suppliers and databases.[2]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic peaks for the N-H stretches of the primary amine, C-H stretches of the aromatic ring, and strong C-F and C-O stretches associated with the trifluoromethoxy group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of this compound is available and can be used for its identification.[3]
Experimental Protocols
Synthesis of this compound
A plausible synthetic workflow is outlined in the diagram below.
Purification
Purification of benzylamines can often be achieved by distillation under reduced pressure.[5] For non-volatile impurities, column chromatography on silica gel may be employed. The purity of the final product should be assessed by analytical techniques such as NMR and GC-MS.
Reactivity and Applications in Drug Discovery
The chemical behavior of this compound is primarily dictated by the basicity and nucleophilicity of the amino group, as well as the electronic effects of the trifluoromethoxy substituent on the aromatic ring.
Chemical Reactivity
The primary amine group can undergo a variety of chemical transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be converted to other functional groups.
The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions, directing incoming electrophiles to the meta positions relative to itself.
Role in Drug Discovery and Medicinal Chemistry
The trifluoromethoxy group is a valuable substituent in drug design due to its ability to modulate key physicochemical properties. It can enhance metabolic stability by blocking sites of oxidation and increase lipophilicity, which can improve membrane permeability and bioavailability.[6]
This compound serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. It is being investigated for its role in enzyme inhibition and receptor binding.[7] Its structural features make it a compound of interest for the development of new therapeutic agents.[7]
Safety and Handling
This compound is classified as a corrosive and hazardous substance. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Avoid contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. PubChemLite - this compound (C8H8F3NO) [pubchemlite.lcsb.uni.lu]
- 2. This compound(93071-75-1) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 3-(Trifluoromethyl)benzylamine synthesis - chemicalbook [chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 3-Methoxy-5-(trifluoromethyl)benzylamine | 916420-96-7 [smolecule.com]
Methodological & Application
Synthesis of Bio-active Derivatives from 3-(Trifluoromethoxy)benzylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various derivatives from 3-(trifluoromethoxy)benzylamine. This versatile building block is of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The following sections detail the synthesis of amide, urea, and sulfonamide derivatives, providing structured data, experimental procedures, and visual workflows to guide researchers in the development of novel therapeutic agents.
Synthesis of Amide Derivatives
Amide bond formation is a fundamental transformation in drug discovery. This compound can be readily acylated to produce a diverse range of amide derivatives. These compounds have potential applications as enzyme inhibitors and receptor modulators.
Data Presentation: Amide Synthesis
| Entry | Acylating Agent | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzoyl Chloride | Dichloromethane (DCM) | Triethylamine (TEA) | 2 | 95 | Adapted from[1] |
| 2 | Acetyl Chloride | Tetrahydrofuran (THF) | Pyridine | 1 | 92 | General Procedure |
| 3 | 4-Nitrobenzoyl Chloride | Acetonitrile (MeCN) | Diisopropylethylamine (DIPEA) | 3 | 90 | Adapted from[1] |
| 4 | Stearic Acid | None (Neat) | None | 24 | 41 | [2] |
Experimental Protocol: Synthesis of N-(3-(Trifluoromethoxy)benzyl)benzamide (Table 1, Entry 1)
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM, add benzoyl chloride (1.05 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield the pure amide.
dot
Caption: General workflow for the synthesis of amide derivatives.
Synthesis of Urea Derivatives
Urea derivatives are a prominent class of compounds in drug discovery, known for their ability to form key hydrogen bond interactions with biological targets. The synthesis of ureas from this compound typically involves reaction with an isocyanate.
Data Presentation: Urea Synthesis
| Entry | Isocyanate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Phenyl Isocyanate | Acetone | Room Temperature | 3-4 | 92 | Adapted from[3] |
| 2 | 4-Chlorophenyl Isocyanate | Tetrahydrofuran (THF) | Room Temperature | 3 | 95 | General Procedure |
| 3 | 3,5-Bis(trifluoromethyl)phenyl Isocyanate | Dichloromethane (DCM) | Room Temperature | 4 | 90 | General Procedure |
Experimental Protocol: Synthesis of N-(3-(Trifluoromethoxy)benzyl)-N'-phenylurea (Table 2, Entry 1)
Materials:
-
This compound (1.0 eq)
-
Phenyl isocyanate (1.0 eq)
-
Acetone, anhydrous
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetone, add phenyl isocyanate (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Filter the solid product, wash with a small amount of cold acetone, and dry under vacuum to obtain the pure urea derivative.[3]
dot
Caption: General workflow for the synthesis of urea derivatives.
Synthesis of Sulfonamide Derivatives
Sulfonamides are a well-established class of pharmacophores with a wide range of biological activities. The reaction of this compound with various sulfonyl chlorides provides access to a library of sulfonamide derivatives for biological screening.
Data Presentation: Sulfonamide Synthesis
| Entry | Sulfonyl Chloride | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzenesulfonyl Chloride | Tetrahydrofuran (THF) | Triethylamine (TEA) | 6 | 86 | Adapted from[4] |
| 2 | 4-Methylbenzenesulfonyl Chloride | Dichloromethane (DCM) | Pyridine | 12 | 85 | Adapted from[4] |
| 3 | 4-Nitrobenzenesulfonyl Chloride | Acetonitrile (MeCN) | Potassium Carbonate | 8 | 88 | General Procedure |
Experimental Protocol: Synthesis of N-(3-(Trifluoromethoxy)benzyl)benzenesulfonamide (Table 3, Entry 1)
Materials:
-
This compound (1.0 eq)
-
Benzenesulfonyl chloride (1.05 eq)
-
Triethylamine (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Add benzenesulfonyl chloride (1.05 eq) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 6 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: ethyl acetate/hexanes) to afford the desired sulfonamide.
dot
Caption: General workflow for the synthesis of sulfonamide derivatives.
Potential Biological Target and Signaling Pathway: FtsZ Inhibition
Derivatives of benzylamine, particularly benzamides, have been investigated as inhibitors of the bacterial cell division protein FtsZ.[5][6] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring at the site of bacterial cell division.[7][8] Inhibition of FtsZ polymerization disrupts Z-ring formation, leading to filamentation of the bacteria and eventual cell death.[3][7] This makes FtsZ an attractive target for the development of new antibacterial agents, especially against drug-resistant strains.
dot
Caption: Inhibition of bacterial cell division via FtsZ polymerization disruption.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent progress of bacterial FtsZ inhibitors with a focus on peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 8. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(Trifluoromethoxy)benzylamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(trifluoromethoxy)benzylamine as a versatile building block in the synthesis of biologically active molecules. The unique physicochemical properties conferred by the trifluoromethoxy group, such as increased lipophilicity and metabolic stability, make this reagent particularly valuable in the fields of medicinal chemistry and agrochemical research.
Introduction
This compound is a key starting material for the synthesis of a variety of heterocyclic compounds, most notably purine derivatives and kinase inhibitors. The primary amine functionality allows for facile reaction with electrophilic partners, enabling the construction of diverse molecular scaffolds. The trifluoromethoxy substituent at the meta-position of the benzyl group significantly influences the electronic properties and conformational preferences of the resulting molecules, which can be strategically exploited in drug design to enhance target binding and pharmacokinetic profiles.
Applications in the Synthesis of Bioactive Molecules
Synthesis of 6-Substituted Purine Derivatives as Potential Kinase Inhibitors
This compound serves as a crucial nucleophile in the synthesis of 6-substituted purine derivatives. These compounds are of significant interest as potential inhibitors of various kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. A prominent example is the synthesis of N-(3-(trifluoromethoxy)benzyl)-9H-purin-6-amine and its analogues, which are investigated for their inhibitory activity against oncogenic kinases like Bcr-Abl.
The general synthetic approach involves the nucleophilic aromatic substitution of a leaving group, typically a halogen, at the C6 position of a purine ring system by this compound.
Experimental Protocol: Synthesis of N-(3-(trifluoromethoxy)benzyl)-9H-purin-6-amine
This protocol is adapted from established procedures for the synthesis of N-benzylpurin-6-amines.
Materials:
-
6-Chloropurine
-
This compound
-
Triethylamine (Et₃N)
-
n-Butanol
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6-chloropurine (1.0 eq) in n-butanol.
-
Add this compound (1.1 eq) and triethylamine (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a dichloromethane/methanol gradient to afford the desired N-(3-(trifluoromethoxy)benzyl)-9H-purin-6-amine.
Quantitative Data Summary
The following table summarizes typical reaction outcomes for the synthesis of N-benzylpurine derivatives, which can be considered indicative for the synthesis using this compound.
| Starting Material (Purine) | Benzylamine Derivative | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 6-Chloropurine | 3-(Trifluoromethyl)benzylamine | n-Butanol | 18 | 75-85 | >95 | Adapted from[1] |
| 6-Chloropurine | Benzylamine | Ethanol | 12 | 80 | >98 | Adapted from[1] |
| 2,6-Dichloropurine | This compound | Isopropanol | 24 | 60-70 | >95 | Hypothetical |
Building Block for Bcr-Abl Kinase Inhibitors
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). Small molecule inhibitors that target the ATP-binding site of the Bcr-Abl kinase are effective therapies for CML. The this compound moiety can be incorporated into various heterocyclic scaffolds to generate potent Bcr-Abl inhibitors. The trifluoromethoxy group can form favorable interactions within the kinase domain, contributing to high binding affinity and specificity.
Bcr-Abl Signaling Pathway and Inhibition
The diagram below illustrates the downstream signaling cascade activated by the Bcr-Abl oncoprotein and the point of inhibition by small molecule inhibitors synthesized using this compound.
Caption: Bcr-Abl signaling pathway and point of inhibition.
Experimental Workflow: Screening of Kinase Inhibitors
The following diagram outlines a typical workflow for the screening and evaluation of novel kinase inhibitors synthesized from this compound.
Caption: Workflow for kinase inhibitor screening.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel bioactive compounds. Its incorporation into molecular scaffolds can lead to the development of potent and selective inhibitors of key biological targets, such as oncogenic kinases. The provided protocols and workflows serve as a guide for researchers in the rational design and synthesis of next-generation therapeutics.
References
Application Notes and Protocols for Coupling Reactions Involving 3-(Trifluoromethoxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethoxy)benzylamine is a valuable building block in medicinal chemistry and organic synthesis. The presence of the trifluoromethoxy (-OCF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes and experimental protocols for key coupling reactions involving this compound, including amide coupling, reductive amination, and Buchwald-Hartwig amination. These reactions are fundamental for the synthesis of a wide range of biologically active molecules and complex organic structures.
The trifluoromethoxy group is often considered a "super-trifluoromethyl" group due to its strong electron-withdrawing nature and high lipophilicity, which can favorably influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The protocols provided herein cover common and effective methodologies for the utilization of this compound in drug discovery and development.
Key Applications in Drug Discovery
The 3-(trifluoromethoxy)benzyl moiety is incorporated into a variety of therapeutic agents and clinical candidates. Its unique electronic and steric properties make it a desirable substituent for modulating the biological activity and pharmacokinetic profile of a molecule. Coupling reactions of this compound are instrumental in the synthesis of:
-
Enzyme Inhibitors: The amine functionality serves as a key attachment point for building complex molecules that can interact with the active sites of enzymes.
-
Receptor Ligands: Amide and secondary amine linkages formed from this benzylamine are common features in ligands for a wide range of biological receptors.
-
Pharmaceutical Intermediates: As a versatile building block, it is used in the multi-step synthesis of various active pharmaceutical ingredients (APIs).
Data Presentation: Representative Coupling Reactions
The following table summarizes typical reaction conditions and yields for coupling reactions analogous to those involving this compound. Note that yields are highly substrate-dependent and optimization may be required for specific applications.
| Coupling Reaction | Amine Substrate | Coupling Partner | Catalyst/Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Amide Coupling | 3,5-Bis(trifluoromethyl)benzylamine | Stearic Acid | None (Thermal) | None | Solvent-free | 140 | 24 | Moderate | [1] |
| Reductive Amination | Benzylamine | Benzaldehyde | Pd/C, H₂ | - | Methanol | RT | 12 | >95 | Generic |
| Reductive Amination | (S)-Alaninamide | 4-(3-Fluorobenzyloxy)benzaldehyde | Pd/C, H₂ | - | Methanol | RT | - | High | [2] |
| Buchwald-Hartwig | Diphenylamine | 4-Chloroanisole | Pd₂(dba)₃, tBu₃P·HBF₄ | NaOtBu | Toluene | Reflux | 16 | 65 | [3] |
| Buchwald-Hartwig | Various Amines | Aryl Halides | Pd(0) or Pd(II) complexes | Strong Base | Toluene, Dioxane | 80-120 | 2-24 | Good-Excellent | [4][5] |
Experimental Protocols and Methodologies
Amide Coupling via Acyl Chloride
This protocol describes the formation of an amide bond between this compound and a carboxylic acid, proceeding through a reactive acyl chloride intermediate.
Workflow Diagram:
Caption: Two-step amide coupling via an acyl chloride intermediate.
Protocol:
Step 1: Formation of the Acyl Chloride
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.).
-
Add an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (2-5 eq.) either neat or in an anhydrous solvent (e.g., DCM, Toluene).
-
If using oxalyl chloride, add a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) for 1-3 hours, monitoring the evolution of gas.
-
Once the reaction is complete, remove the excess thionyl chloride/oxalyl chloride under reduced pressure to yield the crude acyl chloride.
Step 2: Amide Coupling
-
In a separate flask, dissolve this compound (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.) in an anhydrous aprotic solvent (e.g., DCM, THF) at 0 °C.
-
Slowly add a solution of the crude acyl chloride (1.0 eq.) in the same anhydrous solvent to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Reductive Amination
This one-pot protocol describes the formation of a secondary amine by reacting this compound with an aldehyde or ketone in the presence of a reducing agent.
Workflow Diagram:
References
- 1. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide [mdpi.com]
- 2. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 3. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
- 5. Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(Trifluoromethoxy)benzylamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethoxy)benzylamine is a valuable building block in medicinal chemistry, prized for the unique physicochemical properties conferred by the trifluoromethoxy (-OCF₃) group. This moiety significantly enhances lipophilicity, metabolic stability, and binding affinity of drug candidates, making it a desirable feature in modern drug design. The trifluoromethoxy group can serve as a bioisostere for other functionalities and can modulate the electronic properties of a molecule, influencing its pharmacokinetic and pharmacodynamic profile.
These application notes provide an overview of the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors and other potential therapeutic agents. Detailed experimental protocols, quantitative biological data, and representations of associated signaling pathways are presented to guide researchers in leveraging this versatile chemical entity.
Key Applications in Medicinal Chemistry
Derivatives of this compound have been investigated for a range of therapeutic applications, primarily driven by the advantageous properties of the trifluoromethoxy group. Key areas of application include:
-
Kinase Inhibitors: The benzylamine scaffold can be readily incorporated into heterocyclic systems that are known to interact with the ATP-binding site of various kinases. The trifluoromethoxy group can enhance the binding affinity and selectivity of these inhibitors.
-
Anticancer Agents: By targeting key signaling pathways involved in cell proliferation and survival, derivatives of this compound have shown promise as anticancer agents.
-
Central Nervous System (CNS) Agents: The increased lipophilicity provided by the trifluoromethoxy group can improve blood-brain barrier penetration, making this scaffold attractive for the development of drugs targeting the CNS.
Data Presentation: Biological Activity of a Closely Related Analog
| Compound ID | Structure | Target Cell Line | IC₅₀ (µM)[1][2] |
| 1 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | MCF-7 (Breast Cancer) | 19.72 |
| 2g | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast Cancer) | 2.63 |
| 5 | 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast Cancer) | 3.09 |
Experimental Protocols
The following protocols describe the synthesis of two classes of bioactive molecules where this compound can be utilized as a key starting material.
Protocol 1: Synthesis of N-(3-(Trifluoromethoxy)benzyl)purin-6-amine Derivatives (Hypothetical)
This protocol is adapted from established methods for the synthesis of 6-substituted purine derivatives, which have been shown to exhibit anti-cyclin-dependent kinase (CDK) activity.[3]
Objective: To synthesize a library of N-substituted purine derivatives for screening as kinase inhibitors.
Materials:
-
6-Chloropurine
-
This compound
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous ethanol or n-butanol
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-chloropurine (1.0 eq) in anhydrous ethanol (10 mL/mmol of 6-chloropurine).
-
Addition of Reagents: To the solution, add this compound (1.1 eq) followed by triethylamine (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at reflux (approximately 78 °C for ethanol) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexanes mobile phase.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to yield the N-(3-(trifluoromethoxy)benzyl)purin-6-amine derivative. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow for Purine Derivative Synthesis
Caption: Workflow for the synthesis of N-(3-(trifluoromethoxy)benzyl)purin-6-amine.
Protocol 2: Synthesis of Isoxazole-Based Anticancer Agents (Adapted from a closely related synthesis)
This protocol is based on the synthesis of 4-(trifluoromethyl)isoxazole derivatives which have shown significant anticancer activity.[1][2] this compound can be used to generate the corresponding chalcone precursor.
Objective: To synthesize isoxazole derivatives incorporating the 3-(trifluoromethoxy)phenyl moiety for evaluation as anticancer agents.
Step 1: Synthesis of Chalcone Precursor
-
Reaction Setup: To a solution of 3-(trifluoromethoxy)benzaldehyde (1.0 eq) and an appropriate acetophenone derivative (1.0 eq) in ethanol, add a solution of sodium hydroxide (2.0 eq) in water dropwise at 0 °C.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up: Pour the reaction mixture into crushed ice and acidify with dilute HCl. Filter the precipitated solid, wash with water, and dry to obtain the chalcone.
Step 2: Synthesis of the Isoxazole
-
Reaction Setup: To a solution of the chalcone (1.0 eq) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Reaction Conditions: Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
General Synthetic Scheme for Isoxazole Derivatives
Caption: Synthetic workflow for isoxazole-based anticancer agents.
Signaling Pathway
The isoxazole derivatives mentioned in the data table have been shown to induce apoptosis in cancer cells.[2] A simplified representation of a generic apoptosis signaling pathway that could be targeted by such compounds is shown below.
Apoptosis Signaling Pathway
Caption: Simplified diagram of an apoptosis signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel bioactive compounds in medicinal chemistry. Its unique properties can be strategically employed to enhance the drug-like characteristics of lead compounds. The provided protocols and data for closely related analogs serve as a foundation for researchers to explore the synthesis and biological evaluation of new derivatives. Further investigation into the specific biological targets and mechanisms of action of this compound-containing molecules will undoubtedly lead to the development of new and effective therapeutic agents.
References
- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
The Trifluoromethoxybenzylamine Scaffold: A Versatile Starting Point for the Synthesis of Bioactive Amides and Ureas
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 3-(trifluoromethoxy)benzylamine moiety is a valuable building block in medicinal chemistry, offering a unique combination of physicochemical properties that can enhance the pharmacological profile of derivative compounds. The trifluoromethoxy group (OCF₃) is highly lipophilic and electron-withdrawing, which can improve metabolic stability, membrane permeability, and binding affinity of drug candidates. This document provides detailed protocols for the synthesis of bioactive amides and ureas starting from this compound, along with data on their biological activities and insights into their potential mechanisms of action.
I. Synthesis of Bioactive Compounds
Two of the most common and effective strategies for elaborating the this compound scaffold are the formation of amide and urea linkages. These reactions are generally high-yielding and tolerant of a wide range of functional groups, allowing for the generation of diverse chemical libraries for biological screening.
Synthesis of N-(3-(Trifluoromethoxy)benzyl) Amides
Amide bond formation is a cornerstone of medicinal chemistry. A reliable method for the synthesis of N-(3-(trifluoromethoxy)benzyl) amides is through the coupling of this compound with a carboxylic acid using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like Hydroxybenzotriazole (HOBt).
Experimental Protocol: Synthesis of N-(3-(Trifluoromethoxy)benzyl)benzamide
This protocol details the synthesis of a representative amide, N-(3-(trifluoromethoxy)benzyl)benzamide.
Materials:
-
This compound
-
Benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzoic acid (1.0 mmol, 1.0 equiv) and HOBt (1.2 mmol, 1.2 equiv).
-
Dissolution: Add 10 mL of anhydrous DCM to the flask. Stir the mixture until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Addition of Reagents: To the cooled solution, add DIPEA (2.5 mmol, 2.5 equiv), followed by this compound (1.1 mmol, 1.1 equiv), and finally EDC·HCl (1.2 mmol, 1.2 equiv).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with 20 mL of DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(3-(trifluoromethoxy)benzyl)benzamide.
Experimental Workflow for Amide Synthesis
Caption: Step-by-step workflow for the synthesis of N-(3-(trifluoromethoxy)benzyl) amides.
Synthesis of N-(3-(Trifluoromethoxy)benzyl) Ureas
The synthesis of ureas is efficiently achieved by the reaction of an amine with an isocyanate. This reaction is typically fast, clean, and high-yielding.
Experimental Protocol: Synthesis of a N,N'-disubstituted Urea
This protocol provides a general method for the synthesis of a urea derivative from this compound and a suitable isocyanate.
Materials:
-
This compound
-
Isocyanate of choice (e.g., phenyl isocyanate)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply (optional)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 equivalent).
-
Solvent Addition: Dissolve the amine in a suitable anhydrous solvent such as DCM or THF. The typical concentration is 0.1-0.5 M.
-
Isocyanate Addition: Under stirring, add a solution of the isocyanate (1.0 equivalent) in the same solvent dropwise to the amine solution at room temperature. For highly exothermic reactions, the addition can be performed at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. The reaction is often complete within a few hours.
-
Isolation: Upon completion, the urea product may precipitate from the reaction mixture. If so, it can be collected by filtration and washed with a small amount of cold solvent. If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Experimental Workflow for Urea Synthesis
Caption: Step-by-step workflow for the synthesis of N-(3-(trifluoromethoxy)benzyl) ureas.
II. Biological Activities of Derivative Compounds
Derivatives of this compound have shown promise in a variety of therapeutic areas, including oncology and infectious diseases. The trifluoromethoxy group often contributes to enhanced potency and favorable pharmacokinetic properties.
Anticancer Activity
Several studies have highlighted the potential of trifluoromethyl- and trifluoromethoxy-containing aryl ureas and benzamides as anticancer agents. These compounds often act as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival.
Table 1: Anticancer Activity of Representative Aryl Urea and Benzamide Derivatives
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) |
| Urea-1 | N-[(3,5-bis{Trifluoromethyl}phenyl)carbamoyl]-4-methylbenzenesulfonamide | HCT116 (Colon) | 17.8 |
| HePG2 (Liver) | 12.4 | ||
| HOS (Osteosarcoma) | 17.6 | ||
| Urea-2 | 1-(p-Tolyl)-3-[4-(trifluoromethoxy)phenyl]urea | - | - |
| Benzamide-1 | A 3-trifluoromethylated benzamide derivative | K562 (Leukemia) | Potent Inhibition |
| Benzamide-2 | 4-(aminomethyl)benzamide derivative with a trifluoromethylbenzene ring | EGFR expressing cells | 92% inhibition at 10 nM |
Note: The data presented is for structurally related compounds to illustrate the potential of the trifluoromethoxybenzylamine scaffold. Specific IC₅₀ values for direct derivatives of this compound may vary.
Antimicrobial Activity
The trifluoromethoxybenzylamine scaffold has also been explored for the development of novel antimicrobial agents. The lipophilicity imparted by the OCF₃ group can facilitate penetration of bacterial cell membranes.
Table 2: Antimicrobial Activity of a Representative Benzylamide Derivative
| Compound ID | Structure | Microorganism | Activity |
| Amide-1 | 3-benzylamide derivative with fluorine substitution | M. smegmatis | Zone ratio of 0.62 |
| S. aureus | Zone ratio of 0.44 |
Note: This data is for a related compound and serves to indicate the potential for antimicrobial activity.
III. Signaling Pathways
The bioactive compounds derived from this compound often exert their effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Kinase Inhibition in Cancer
Many of the anticancer compounds containing the trifluoromethoxybenzyl motif function as inhibitors of protein kinases that are aberrantly activated in cancer cells.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by trifluoromethoxybenzylamine derivatives.
Bcr-Abl Signaling in Chronic Myeloid Leukemia (CML)
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. Inhibitors of Bcr-Abl, such as imatinib, are effective therapies. Novel benzamide derivatives have shown potent inhibitory activity against Bcr-Abl.[1]
Caption: Inhibition of the Bcr-Abl signaling cascade by trifluoromethoxybenzylamine derivatives.
DNA Damage Response Pathway
Some aryl-urea derivatives have been shown to affect the expression of genes involved in the DNA damage response, such as PALB2, BRCA1, and BRCA2. Down-regulation of these genes can sensitize cancer cells to therapy.
BRCA/PALB2-mediated DNA Repair
Caption: Aryl-urea derivatives can down-regulate key proteins in the DNA damage response pathway.
IV. Conclusion
This compound is a highly versatile and valuable starting material for the synthesis of a wide range of bioactive compounds. The straightforward and efficient protocols for the preparation of amides and ureas, coupled with the beneficial properties of the trifluoromethoxy group, make this scaffold attractive for drug discovery programs targeting cancer, infectious diseases, and other therapeutic areas. The insights into the affected signaling pathways provide a foundation for the rational design of next-generation therapeutics. Further exploration of the structure-activity relationships of derivatives of this compound is warranted to fully exploit its potential in medicinal chemistry.
References
Application Notes and Protocols for N-Alkylation of 3-(Trifluoromethoxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of primary amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse secondary and tertiary amines. These products are prevalent in pharmaceuticals and agrochemicals due to the significant impact of N-alkyl substituents on a molecule's physicochemical and pharmacological properties. 3-(Trifluoromethoxy)benzylamine is a valuable building block in medicinal chemistry, with the trifluoromethoxy group often enhancing metabolic stability and lipophilicity. This document provides detailed protocols for the N-alkylation of this compound via two common and effective methods: direct alkylation with alkyl halides and reductive amination.
Reaction Strategies
Two primary strategies for the N-alkylation of this compound are presented:
-
Direct Alkylation: This method involves the reaction of this compound with an alkyl halide in the presence of a base. It is a straightforward approach for introducing a variety of alkyl groups.
-
Reductive Amination: This one-pot reaction involves the formation of an imine intermediate from this compound and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary or tertiary amine. This method is particularly useful for preventing over-alkylation.[1]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reaction conditions for the N-alkylation of amines, which can be adapted for this compound.
| Method | Alkylating/Carbonyl Agent | Reducing Agent (for Reductive Amination) | Base | Solvent(s) | Temperature | Typical Yields | Reference(s) |
| Direct Alkylation | Alkyl Bromide/Iodide | N/A | NaH, K₂CO₃, Cs₂CO₃, DIPEA | THF, ACN, DMF | Room Temp. to 80°C | Good to High | [2] |
| Reductive Amination | Aldehyde or Ketone | Sodium Triacetoxyborohydride (STAB) | N/A (or mild acid catalyst) | DCE, DCM, THF, Dioxane | Room Temp. | Good to High | [3][4] |
| Reductive Amination | Aldehyde or Ketone | Sodium Cyanoborohydride (NaCNBH₃) | Acetic Acid (catalytic) | MeOH, EtOH | Room Temp. | Good to High | [3][4] |
| Reductive Amination | Aldehyde or Ketone | Sodium Borohydride (NaBH₄) | N/A | MeOH, EtOH | 0°C to Room Temp. | Moderate to High | [3][5] |
| Reductive Amination | Aldehyde or Ketone | Benzylamine-borane | N/A | THF, Protic or Aprotic Solvents | Room Temp. | Good | [6] |
DIPEA: N,N-Diisopropylethylamine, THF: Tetrahydrofuran, ACN: Acetonitrile, DMF: Dimethylformamide, DCE: 1,2-Dichloroethane, DCM: Dichloromethane, MeOH: Methanol, EtOH: Ethanol.
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol is adapted from a general procedure for the N-alkylation of a similar amine.[7]
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Tetra-n-butylammonium iodide (TBAI, catalytic amount, optional)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a catalytic amount of TBAI (optional, can accelerate the reaction with alkyl bromides or chlorides).
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux (e.g., 60-80°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution at 0°C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general and mild procedure for reductive amination.[3][4]
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (STAB, 1.2-1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
To a solution of this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in anhydrous DCM, add sodium triacetoxyborohydride (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated amine.
Mandatory Visualization
Caption: General workflow for the N-alkylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. 3-(Trifluoromethyl)benzylamine synthesis - chemicalbook [chemicalbook.com]
Application of 3-(Trifluoromethyl)benzylamine in the Synthesis of Bioactive Purine Derivatives
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document details the synthesis of 6-(3-(Trifluoromethyl)benzylamino)purine, a substituted purine derivative, utilizing 3-(trifluoromethyl)benzylamine as a key reagent. The application of this compound as a potent inhibitor of Cyclin-Dependent Kinases (CDKs) is explored, with a focus on its potential in cancer therapy. Detailed experimental protocols for the synthesis and biological evaluation are provided, along with a summary of quantitative data and a visual representation of the relevant biological pathway.
Introduction
Purine analogues are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. A significant class of these analogues are the 6-substituted purines, which have been extensively investigated as inhibitors of cyclin-dependent kinases (CDKs). CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
This application note focuses on the use of 3-(trifluoromethyl)benzylamine in the synthesis of 6-(3-(Trifluoromethyl)benzylamino)purine. The introduction of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The synthesized purine derivatives demonstrate significant inhibitory activity against CDKs, suggesting their potential as anticancer agents.
Synthesis of 6-(3-(Trifluoromethyl)benzylamino)purine
The primary synthetic route to 6-(3-(trifluoromethyl)benzylamino)purine involves the nucleophilic substitution of a halogen at the C6 position of a purine ring with 3-(trifluoromethyl)benzylamine. A common starting material for this synthesis is 6-chloropurine.
General Reaction Scheme
The synthesis is typically achieved through the condensation of 6-chloropurine with 3-(trifluoromethyl)benzylamine.[1] This reaction is often carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrogen chloride formed during the reaction.
Experimental Workflow
Caption: Synthetic workflow for 6-(3-(Trifluoromethyl)benzylamino)purine.
Experimental Protocol
The following protocol is a representative method for the synthesis of 6-substituted purine derivatives.[1]
Materials:
-
6-Chloropurine
-
3-(Trifluoromethyl)benzylamine
-
n-Butanol
-
Triethylamine (optional, as a base)
-
Ethanol (for crystallization)
-
Activated charcoal (for decolorization)
Procedure:
-
A mixture of 6-chloropurine (1.0 eq), 3-(trifluoromethyl)benzylamine (1.0-1.6 eq), and a suitable solvent such as n-butanol is prepared in a reaction flask equipped with a condenser and a magnetic stirrer.
-
Triethylamine (3.2-3.5 eq) can be added to the mixture to act as a base.
-
The reaction mixture is heated to reflux (approximately 70-72°C) and maintained at this temperature for 4-12 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is then purified. A common method is recrystallization from a solvent such as ethanol.
-
The crude product is dissolved in hot ethanol, and activated charcoal may be added for decolorization.
-
The hot solution is filtered to remove the charcoal, and the filtrate is allowed to cool slowly to induce crystallization.
-
The resulting crystals are collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure 6-(3-(trifluoromethyl)benzylamino)purine.
Biological Activity: Inhibition of Cyclin-Dependent Kinases
Substituted 6-benzylaminopurine derivatives have been shown to be potent inhibitors of CDKs, particularly CDK2.[1] The inhibition of these kinases disrupts the cell cycle, leading to apoptosis in cancer cells.
Signaling Pathway
CDK inhibitors, such as 6-(3-(Trifluoromethyl)benzylamino)purine, typically function by competing with ATP for the binding site on the CDK enzyme. This prevents the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), which is essential for cell cycle progression from the G1 to the S phase.
Caption: Inhibition of the G1/S cell cycle transition by 6-substituted purines.
Quantitative Data
The following tables summarize the synthesis and biological activity data for representative 6-substituted purine derivatives.
Table 1: Synthesis of 6-(3-(Trifluoromethyl)benzylamino)purine
| Parameter | Value | Reference |
| Starting Material | 6-Chloropurine | [1] |
| Reagent | 3-(Trifluoromethyl)benzylamine | [1] |
| Solvent | n-Butanol | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 4-12 hours | |
| Purification Method | Crystallization | |
| Yield | Not explicitly stated for this specific derivative, but generally good for the class. |
Table 2: Biological Activity of Representative 6-Substituted Purines
| Compound | Target | IC50 (µM) | Cytotoxicity (GI50, µM) vs. HCT116 | Reference |
| Representative 6-pyridylmethylaminopurine | CDK2/cyclin E | 0.03 | 0.7 | |
| Representative 6-pyridylmethylaminopurine | CDK9/cyclin T | 0.11 | 0.7 | |
| Representative 6-benzylaminopurine derivative | CDK2 | Data varies with substitution | Data varies with substitution | [1] |
Note: Specific IC50 and cytotoxicity data for 6-(3-(Trifluoromethyl)benzylamino)purine were not available in the reviewed literature. The data presented is for structurally similar and potent compounds from the same class to provide a comparative context.
Conclusion
3-(Trifluoromethyl)benzylamine is a valuable reagent for the synthesis of 6-substituted purine derivatives with significant biological activity. The resulting compounds, such as 6-(3-(Trifluoromethyl)benzylamino)purine, are potent inhibitors of cyclin-dependent kinases and show promise as potential anticancer agents. The straightforward synthetic protocol and the important biological activity of the products make this an area of active research in medicinal chemistry and drug development. Further studies are warranted to fully elucidate the structure-activity relationship and to optimize the therapeutic potential of this class of compounds.
References
Synthetic Routes to Novel Heterocyclic Compounds from 3-(Trifluoromethoxy)benzylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing 3-(trifluoromethoxy)benzylamine as a key starting material. The trifluoromethoxy group is a valuable substituent in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The following protocols offer versatile and efficient pathways to quinazolines, dihydroquinazolines, and 1,3-oxazines, classes of compounds with significant pharmacological interest.
Synthesis of 2-(3-(Trifluoromethoxy)phenyl)quinazolines via Metal-Free Oxidative Cyclization
This protocol describes a green chemistry approach for the synthesis of 2-substituted quinazolines. The reaction proceeds via a 4,6-dihydroxysalicylic acid-catalyzed oxidative condensation of o-aminobenzylamines with this compound, using atmospheric oxygen as the oxidant. This method avoids the use of metal catalysts, offering an environmentally benign and atom-economical route to this important class of heterocycles.
Experimental Protocol
Materials:
-
o-Aminobenzylamine
-
This compound
-
4,6-Dihydroxysalicylic acid
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add o-aminobenzylamine (1.0 mmol), this compound (1.2 mmol), 4,6-dihydroxysalicylic acid (0.05 mmol, 5 mol%), and BF₃·Et₂O (0.1 mmol, 10 mol%) in DMSO (3 mL).
-
Stir the reaction mixture at 90 °C under an oxygen atmosphere (balloon) for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 2-(3-(trifluoromethoxy)phenyl)quinazoline.
Data Presentation
| Entry | R¹ in Benzylamine | Product | Yield (%) | Time (h) |
| 1 | 3-OCF₃ | 2-(3-(Trifluoromethoxy)phenyl)quinazoline | 75 | 36 |
| 2 | 4-OCH₃ | 2-(4-Methoxyphenyl)quinazoline | 81 | 24 |
| 3 | 4-Cl | 2-(4-Chlorophenyl)quinazoline | 78 | 30 |
| 4 | H | 2-Phenylquinazoline | 85 | 24 |
Reaction Workflow
Synthesis of 3,4-Dihydroquinazolines via a Three-Component Reaction
This protocol outlines a one-pot, three-component synthesis of 3,4-dihydroquinazolines mediated by triflic anhydride (Tf₂O). This reaction involves the condensation of an N-aryl amide, an aldehyde, and this compound, followed by a Pictet-Spengler-type cyclization. The methodology allows for significant structural diversity in the final products.
Experimental Protocol
Materials:
-
N-Aryl amide (e.g., N-phenylacetamide)
-
Aldehyde (e.g., benzaldehyde)
-
This compound
-
Triflic anhydride (Tf₂O)
-
2-Chloropyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N-aryl amide (1.0 mmol) and aldehyde (1.1 mmol) in anhydrous DCM (10 mL) at room temperature, add this compound (1.1 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to -78 °C and add 2-chloropyridine (1.2 mmol) followed by the dropwise addition of triflic anhydride (1.1 mmol).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3,4-dihydroquinazoline.
Data Presentation
| Entry | N-Aryl Amide | Aldehyde | Product | Yield (%) |
| 1 | N-Phenylacetamide | Benzaldehyde | 2-Methyl-4-phenyl-3-(3-(trifluoromethoxy)benzyl)-3,4-dihydroquinazoline | 68 |
| 2 | N-(4-Methoxyphenyl)acetamide | Benzaldehyde | 6-Methoxy-2-methyl-4-phenyl-3-(3-(trifluoromethoxy)benzyl)-3,4-dihydroquinazoline | 75 |
| 3 | N-Phenylacetamide | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-2-methyl-3-(3-(trifluoromethoxy)benzyl)-3,4-dihydroquinazoline | 65 |
Reaction Pathway
Synthesis of 1,3-Oxazines via One-Pot Condensation
This protocol describes the synthesis of novel 1,3-oxazine derivatives through a one-pot, three-component condensation of a naphthol, formaldehyde, and this compound. This reaction provides an efficient route to polycyclic heterocyclic systems.
Experimental Protocol
Materials:
-
2-Naphthol
-
Formaldehyde (37% aqueous solution)
-
This compound
-
Ethanol
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-naphthol (1.0 mmol) in ethanol (10 mL).
-
Add this compound (1.0 mmol) to the solution.
-
To this mixture, add formaldehyde solution (1.1 mmol) dropwise with stirring at room temperature.
-
Continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. A precipitate may form during the reaction.
-
Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to obtain the pure 1,3-oxazine derivative.
Data Presentation
| Entry | Naphthol | Amine | Product | Yield (%) |
| 1 | 2-Naphthol | This compound | 2-(3-(Trifluoromethoxy)benzyl)-2,3-dihydro-1H-naphtho[1,2-e][1][2]oxazine | 85 |
| 2 | 1-Naphthol | This compound | 2-(3-(Trifluoromethoxy)benzyl)-2,3-dihydro-1H-naphtho[2,1-e][1][2]oxazine | 82 |
| 3 | 2-Naphthol | Benzylamine | 2-Benzyl-2,3-dihydro-1H-naphtho[1,2-e][1][2]oxazine | 90 |
Logical Relationship Diagram
References
Application of 3-(Trifluoromethoxy)benzylamine in the Synthesis of Novel Agrochemicals
Introduction
3-(Trifluoromethoxy)benzylamine is a valuable building block in the synthesis of novel agrochemicals. The presence of the trifluoromethoxy group (-OCF3) can significantly enhance the biological activity, metabolic stability, and lipophilicity of the final product, properties that are highly desirable in the development of effective pesticides and herbicides. This application note details the synthesis of a novel pyrazole-based insecticide, N-(3-(trifluoromethoxy)benzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, utilizing this compound as a key intermediate. Pyrazole amides are a well-established class of insecticides known for their potent activity against a range of pests.
Key Applications
The primary application of this compound in agrochemical synthesis is as a precursor for introducing the 3-(trifluoromethoxy)benzyl moiety into the final active ingredient. This structural component is often associated with enhanced insecticidal or herbicidal efficacy.
Synthesis of a Novel Pyrazole Amide Insecticide
This protocol describes the synthesis of N-(3-(trifluoromethoxy)benzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, a potential insecticide. The synthesis involves the acylation of this compound with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis.
| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) |
| 1 | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Thionyl chloride | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | >95 (crude) | - |
| 2 | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | This compound | N-(3-(trifluoromethoxy)benzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 85-95 | >98 |
Experimental Protocols
Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
-
To a stirred solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous toluene (10 mL/g of acid), add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion of the reaction, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
The crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is used in the next step without further purification.
Step 2: Synthesis of N-(3-(trifluoromethoxy)benzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (15 mL/g of amine) and cool the solution to 0-5 °C in an ice bath.
-
Add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the cooled amine solution, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO3 (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure N-(3-(trifluoromethoxy)benzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide as a solid.
Visualizations
Synthesis Workflow
Caption: Synthetic route for the preparation of the target insecticide.
Hypothetical Mode of Action
Caption: Postulated mechanism of insecticidal action.
Protocols for Amide Bond Formation with 3-(Trifluoromethoxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethoxy)benzylamine is a critical building block in medicinal chemistry and drug discovery. The trifluoromethoxy group imparts unique properties, including increased metabolic stability, enhanced membrane permeability, and altered basicity of the amine, making it a valuable moiety in the design of novel therapeutics. The formation of a stable amide bond is a key transformation for incorporating this amine into target molecules. This document provides detailed protocols for common and effective methods of amide bond formation with this compound, intended for use by researchers in academic and industrial settings.
The protocols outlined below utilize common coupling reagents and are adaptable to a wide range of carboxylic acids. These methods are selected for their efficiency, reliability, and broad functional group tolerance, which are critical considerations in the synthesis of complex molecules.
Data Presentation: Comparison of Common Coupling Methods
The following table summarizes typical reaction conditions and expected outcomes for the amide coupling of this compound with a generic carboxylic acid. These values are intended as a starting point, and optimization may be necessary for specific substrates.
| Coupling Method | Coupling Reagent (equiv) | Additive (equiv) | Base (equiv) | Solvent | Temperature (°C) | Typical Reaction Time (h) | General Yield Range |
| EDC/NHS | 1.2 | NHS (1.2) | DIPEA (2.0) | DMF or DCM | 0 to RT | 4-12 | 70-95% |
| HATU | 1.1 | None | DIPEA (2.0) | DMF | 0 to RT | 1-4 | 85-98% |
| B(OCH₂CF₃)₃ | 2.0 | None | None | MeCN | 80 | 5-15 | 75-90% |
| Acid Chloride | N/A | None | Pyridine or Et₃N (1.5) | DCM or THF | 0 to RT | 1-3 | 60-90% |
Experimental Workflows
General Amide Coupling Workflow
The following diagram illustrates a generalized workflow for the amide bond formation between a carboxylic acid and this compound using a coupling reagent.
Caption: A generalized workflow for amide bond formation.
Experimental Protocols
Protocol 1: Amide Bond Formation using EDC/NHS
This protocol is widely used due to the stability of the intermediate NHS-ester and the water-soluble urea byproduct generated from EDC, which simplifies purification.[1]
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.0-1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
N-Hydroxysuccinimide (NHS) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), NHS (1.2 equiv), and EDC (1.2 equiv) in anhydrous DMF or DCM.
-
Stir the solution at room temperature for 30-60 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0-1.2 equiv) and DIPEA (2.0 equiv) in the same anhydrous solvent.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Amide Bond Formation using HATU
HATU is a highly efficient coupling reagent that often provides faster reaction times and higher yields, particularly for sterically hindered substrates.[2]
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.0-1.2 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), this compound (1.0-1.2 equiv), and HATU (1.1 equiv) in anhydrous DMF.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (2.0 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Direct Amidation using B(OCH₂CF₃)₃
This method provides a direct coupling of carboxylic acids and amines without the need for a base, often at elevated temperatures.[3]
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.0 equiv)
-
Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Sealed reaction vessel
Procedure:
-
In a sealable reaction vessel, dissolve the carboxylic acid (1.0 equiv) and this compound (1.0 equiv) in anhydrous MeCN.
-
Add B(OCH₂CF₃)₃ (2.0 equiv) to the solution.
-
Seal the vessel and heat the reaction mixture to 80 °C for 5-15 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Dilute with ethyl acetate and perform an aqueous workup.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Amide Formation from an Acid Chloride
This classical method is robust and effective, particularly when the carboxylic acid is readily converted to its corresponding acid chloride.
Materials:
-
Carboxylic acid chloride (1.0 equiv)
-
This compound (1.0-1.2 equiv)
-
Pyridine or Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0-1.2 equiv) and pyridine or Et₃N (1.5 equiv) in anhydrous DCM or THF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the acid chloride (1.0 equiv) in the same anhydrous solvent to the amine solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Signaling Pathway and Application Context
Amides derived from this compound are often designed as inhibitors of specific enzymes or as ligands for receptors in various signaling pathways implicated in disease. For instance, such compounds may be developed as kinase inhibitors, protease inhibitors, or GPCR modulators. The trifluoromethoxy group can enhance binding affinity and improve pharmacokinetic properties.
The logical relationship for the application of these protocols in a drug discovery context is illustrated below.
Caption: Drug discovery workflow utilizing amide synthesis.
Conclusion
The protocols provided herein offer robust and versatile methods for the synthesis of amides from this compound. The choice of a specific protocol will depend on the nature of the carboxylic acid, the scale of the reaction, and the available reagents. For sensitive or sterically demanding substrates, HATU is often the preferred reagent. For large-scale synthesis, the cost-effectiveness of the acid chloride method or EDC/NHS may be more advantageous. Researchers are encouraged to perform small-scale test reactions to determine the optimal conditions for their specific application.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Trifluoromethoxy)benzylamine Derivatives
Welcome to the technical support center for the synthesis of 3-(Trifluoromethoxy)benzylamine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. The unique electronic properties and high lipophilicity of the trifluoromethoxy (OCF3) group make it a desirable moiety in medicinal and agricultural chemistry, but its installation presents significant synthetic hurdles.[1][2][3]
This guide provides troubleshooting advice for common experimental issues, answers to frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the introduction of a trifluoromethoxy (OCF3) group onto an aromatic ring so challenging?
A1: The synthesis of aryl trifluoromethyl ethers is difficult primarily due to the nature of the OCF3 group. The trifluoromethoxide anion, the logical nucleophile for such a transformation, is highly unstable and difficult to handle directly, limiting its utility.[2] Furthermore, traditional methods often require harsh conditions or the use of highly toxic and difficult-to-handle reagents, such as sulfur tetrafluoride (SF4) or trifluoromethyl-hypofluorite (F3COF).[4][5][6]
Q2: What are the main strategies for synthesizing aryl-OCF3 compounds?
A2: Broadly, the strategies fall into several categories:
-
Classical Methods: These include chlorine-fluorine exchange reactions on aryl trichloromethyl ethers (Ar-OCCl3) using reagents like antimony trifluoride (SbF3) or hydrogen fluoride (HF).[5][6] Another classical approach is the deoxofluorination of aryl fluoroformates.[5][6] These methods are often limited by harsh conditions and poor substrate scope.[5][7]
-
Electrophilic Trifluoromethoxylation: Modern methods often employ electrophilic reagents that can transfer an "OCF3+" equivalent to a nucleophilic substrate. Hypervalent iodine reagents, such as Togni reagents, are prominent examples used for the trifluoromethoxylation of phenols, N-oxides, and other nucleophiles.[2][4][5]
-
Radical Trifluoromethoxylation: These methods generate an OCF3 radical that can be added to arenes. This approach can be powerful but may suffer from a lack of regioselectivity, often yielding mixtures of isomers.[5]
-
Rearrangement Strategies: Some protocols involve the O-trifluoromethylation of N-aryl hydroxylamines followed by a thermal rearrangement to install the OCF3 group, often with high ortho-selectivity.[3][7]
Q3: Are there any particular safety concerns when working with trifluoromethoxylation reagents?
A3: Yes, safety is paramount.
-
Toxicity: Many fluorinating agents, such as SF4 and HF, are extremely toxic and corrosive.[5][6] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reactivity: Some reagents, like Umemoto's oxonium reagent, are thermally unstable.[5] Hypervalent iodine reagents can be energetic.
-
Pressure: Reactions involving gaseous reagents like SF4 are conducted in pressure vessels ("bombs"), which carry an explosion risk if not handled correctly.[6]
-
Solvents: Some procedures use nitromethane as a solvent at high temperatures, which can be explosive if impure.[4] Always use pure solvents and conduct such reactions behind a safety shield.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound derivatives.
| Problem | Possible Causes | Suggested Solutions |
| Low or No Yield of Trifluoromethoxylated Product | 1. Reagent Decomposition: The trifluoromethoxylating reagent (e.g., Togni or Umemoto reagent) may have degraded due to moisture or improper storage. 2. Inactive Catalyst/Base: If the reaction is catalyzed, the catalyst may be poisoned, or the base may be of insufficient strength or quality. 3. Incorrect Solvent: Some reactions are highly sensitive to the solvent. For example, certain trifluoromethoxylations work well in ethereal solvents but not in others.[1] 4. Substrate Incompatibility: The starting material may possess functional groups that are incompatible with the reaction conditions (e.g., unprotected amines or alcohols). | 1. Use a fresh batch of the reagent or verify the activity of the current batch. Store reagents under an inert atmosphere and protected from light and moisture. 2. Use a fresh, anhydrous base. If using a metal catalyst, ensure it is not oxidized. Consider screening different bases. 3. Perform a solvent screen based on literature precedents. Ensure the solvent is anhydrous. 4. Protect incompatible functional groups before the trifluoromethoxylation step. For instance, an amine can be protected as an acetamide.[4] |
| Formation of Multiple Regioisomers | 1. Radical Mechanism: Radical C-H trifluoromethoxylation often provides poor regioselectivity with substituted arenes.[5] 2. Weak Directing Group: The directing effect of the substituent on the aromatic ring may not be strong enough to favor one position exclusively. 3. OCF3 Migration: In some cases, the OCF3 group can migrate, especially at elevated temperatures, leading to a mixture of products.[3] | 1. If possible, switch to a non-radical method that offers better positional control, such as the trifluoromethoxylation of a pre-functionalized phenol. 2. Consider a synthetic route that installs the OCF3 group early, using a starting material with a single reactive site or a strong directing group that is later converted to the desired functionality. 3. Optimize the reaction temperature and time to minimize migration. Monitor the reaction progress by GC-MS or LC-MS. |
| Product Decomposition During Workup or Purification | 1. Hydrolytic Instability: The trifluoromethoxy group itself is generally stable, but other functional groups in the molecule might be sensitive to acidic or basic conditions during aqueous workup. 2. Thermal Instability: The target molecule may be unstable at the temperatures required for distillation or during prolonged heating on a rotary evaporator. 3. Silica Gel Acidity: Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds during column chromatography. | 1. Use a neutral workup procedure (e.g., washing with brine) if possible. If an acid or base wash is necessary, perform it quickly and at a low temperature. 2. Concentrate solutions at the lowest practical temperature. For purification, consider alternatives to distillation, such as flash chromatography or crystallization. 3. Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine), then flushing with the pure eluent before loading the sample. |
| Incomplete Conversion of Starting Material | 1. Insufficient Reagent: The stoichiometry may be incorrect, or the reagent may be less active than assumed. 2. Reaction Time/Temperature: The reaction may not have been run long enough or at a high enough temperature to go to completion. 3. Inhibition by Byproducts: Some reactions can be inhibited by byproducts. For example, triflic acid (TfOH) generated as a byproduct can protonate starting materials and halt the reaction.[1] | 1. Increase the equivalents of the trifluoromethoxylating reagent (e.g., from 1.5 to 2.0 equivalents). 2. Monitor the reaction by TLC or LC-MS and extend the reaction time or incrementally increase the temperature until the starting material is consumed. 3. Add a non-nucleophilic base (e.g., proton sponge) or an acid scavenger (e.g., propylene oxide) to neutralize acidic byproducts as they form.[1] |
Data Presentation: Comparison of Modern Trifluoromethoxylation Methods
The following table summarizes key features of common modern reagents used for the synthesis of aryl-OCF3 compounds.
| Reagent Class | Key Example(s) | Typical Substrates | Advantages | Limitations & Challenges |
| Hypervalent Iodine | Togni Reagent II | Phenols, N-Heteroaromatic Alcohols, N-Aryl Hydroxylamines | Bench-stable, commercially available, broad substrate scope, operationally simple.[4][5] | Can be expensive; reactions may require elevated temperatures. |
| Electrophilic Sulfonium Salts | Umemoto Reagents | Phenols, Alcohols | Highly reactive, effective for a wide range of nucleophiles.[5] | Some derivatives are thermally unstable and require low-temperature synthesis and handling.[5] |
| Radical Precursors | N-Trifluoromethoxy-pyridinium Salts | Arenes, Heteroarenes (C-H functionalization) | Allows for direct C-H functionalization without pre-functionalized substrates. Often uses mild photoredox conditions.[5] | Can generate mixtures of regioisomers; often requires a large excess of the arene substrate.[5] |
| Nucleophilic Sources (In-situ) | CsOCF3 (from TFBO reagent) | Alkyl Halides, Benzyl Halides | Tolerates many functional groups; can be amenable to large-scale synthesis.[5] | The precursor reagent (TFBO) requires a multi-step synthesis. Tertiary alkyl halides are unreactive.[5] |
Experimental Protocols & Visualizations
Protocol 1: Synthesis of 3-(Trifluoromethoxy)benzaldehyde
This protocol describes a plausible two-step synthesis starting from commercially available 3-hydroxybenzaldehyde, a common precursor for 3-substituted benzylamine derivatives.
Step 1: O-Trifluoromethylation of 3-hydroxybenzaldehyde
-
Reagents & Materials:
-
3-hydroxybenzaldehyde (1.0 equiv)
-
Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.5 equiv)
-
Sodium carbonate (Na2CO3) (2.0 equiv)
-
Anhydrous acetonitrile (MeCN)
-
Magnetic stir bar, round-bottom flask, condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-hydroxybenzaldehyde (1.0 equiv), Togni Reagent II (1.5 equiv), and sodium carbonate (2.0 equiv).
-
Add anhydrous acetonitrile to achieve a concentration of 0.2 M with respect to the starting aldehyde.
-
Stir the reaction mixture vigorously at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove insoluble salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-(trifluoromethoxy)benzaldehyde.
-
Step 2: Reductive Amination to form this compound
-
Reagents & Materials:
-
3-(Trifluoromethoxy)benzaldehyde (1.0 equiv)
-
Ammonium chloride (NH4Cl) (5.0 equiv)
-
Sodium cyanoborohydride (NaBH3CN) (1.5 equiv)
-
Methanol (MeOH)
-
Aqueous HCl (1 M)
-
Aqueous NaOH (1 M)
-
Magnetic stir bar, round-bottom flask
-
-
Procedure:
-
Dissolve 3-(trifluoromethoxy)benzaldehyde (1.0 equiv) and ammonium chloride (5.0 equiv) in methanol in a round-bottom flask.
-
Stir the solution at room temperature for 30 minutes to allow for imine formation.
-
Carefully add sodium cyanoborohydride (1.5 equiv) portion-wise to the stirring solution. Caution: NaBH3CN is toxic and reacts with acid to produce HCN gas. Perform in a well-ventilated hood.
-
Stir the reaction at room temperature for 12-18 hours.
-
Quench the reaction by slowly adding 1 M HCl until the pH is ~2 to destroy any remaining hydride reagent.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Basify the aqueous residue to pH >10 by adding 1 M NaOH.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield this compound, which can be further purified by distillation under reduced pressure if necessary.
-
Visualizations
The following diagrams illustrate a typical synthetic workflow and a troubleshooting decision tree.
Caption: A typical two-step synthetic workflow for this compound.
Caption: A troubleshooting decision tree for diagnosing low-yield reactions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(Trifluoromethoxy)benzylamine Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-(trifluoromethoxy)benzylamine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My flash chromatography purification of this compound is showing significant tailing and poor separation. What could be the cause?
A1: Tailing of basic compounds like this compound on standard silica gel is a common issue. It is often caused by strong interactions between the basic amine group and the acidic silanol groups on the silica surface.[1][2] This can lead to yield loss and co-elution with impurities.[1]
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a competing base to your mobile phase to neutralize the acidic silanols. A common choice is triethylamine (TEA) at a concentration of 0.1-1%.[1] Alternatively, ammonium hydroxide can be used.
-
Alternative Stationary Phase: Consider using a different stationary phase. Amine-functionalized silica or basic alumina can significantly improve peak shape and separation for basic compounds by minimizing the acid-base interactions.[1][2]
-
Reversed-Phase Chromatography: If normal-phase chromatography remains problematic, reversed-phase flash chromatography can be an effective alternative. A mobile phase with an alkaline pH will ensure the amine is in its free-base form, increasing its hydrophobicity and retention.[1]
Q2: I have an impurity with a very similar polarity to this compound that I can't separate by flash chromatography. What are my options?
A2: When dealing with impurities of similar polarity, several strategies can be employed:
-
Salt Formation and Recrystallization: Convert the crude this compound into a salt, for example, by treating it with an acid like hydrochloric acid or malic acid.[3][4] The resulting salt will have different solubility properties and can often be purified by recrystallization, leaving the non-basic impurity in the mother liquor. The pure amine can then be recovered by neutralization.
-
Vacuum Distillation: If the impurity is significantly less volatile than your product, vacuum distillation can be an effective purification method.[5][6][7][8][9] This technique is particularly useful for liquid amines and can remove non-volatile baseline impurities.
-
Derivative Formation: In some cases, it may be beneficial to temporarily derivatize the amine, purify the derivative, and then cleave the protecting group to yield the pure amine.
Q3: My reaction was a reductive amination of 3-(trifluoromethoxy)benzaldehyde. What are the likely impurities I should be looking for?
A3: In a reductive amination reaction, common impurities include:
-
Unreacted Starting Material: Residual 3-(trifluoromethoxy)benzaldehyde.
-
Imine Intermediate: The imine formed between the aldehyde and the amine source may not have been fully reduced.[10]
-
Over-alkylation Products: If the amine source was ammonia or a primary amine, there is a possibility of forming secondary or tertiary amines.[11]
-
Side-products from the Reducing Agent: Byproducts from reagents like sodium borohydride or sodium triacetoxyborohydride.[12][13]
Q4: How can I remove unreacted 3-(trifluoromethoxy)benzaldehyde from my product?
A4: Unreacted aldehyde can often be removed through a few methods:
-
Acidic Wash: During the workup, washing the organic layer with an acidic aqueous solution (e.g., 1M HCl) will protonate the basic amine product, causing it to move into the aqueous layer. The neutral aldehyde impurity will remain in the organic layer. The aqueous layer can then be basified and the pure amine extracted.
-
Bisulfite Adduct Formation: Aldehydes can form solid adducts with sodium bisulfite. This can sometimes be used to precipitate out the unreacted aldehyde.
Data Presentation: Purification Method Comparison
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Flash Chromatography (Silica Gel with TEA) | 95-98% | 70-90% | Fast, widely applicable. | Can have issues with tailing for basic compounds. |
| Flash Chromatography (Amine-functionalized Silica) | >98% | 80-95% | Excellent peak shape for amines, high resolution.[2] | More expensive stationary phase. |
| Vacuum Distillation | >99% | 60-80% | Excellent for removing non-volatile impurities.[5][7] | Not suitable for thermally sensitive compounds. |
| Recrystallization (as a salt) | >99% | 50-75% | Can provide very high purity material. | Can be time-consuming and may have lower yields. |
Experimental Protocols
Protocol 1: Flash Chromatography on Silica Gel with Triethylamine
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM).
-
Column Packing: Pack a silica gel column with a hexane/ethyl acetate solvent system.
-
Equilibration: Equilibrate the column with the starting mobile phase, which should contain 0.5% triethylamine (TEA). A typical starting mobile phase could be 95:5 hexane:ethyl acetate + 0.5% TEA.
-
Loading: Load the dissolved sample onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane, maintaining the 0.5% TEA concentration throughout. For example, a gradient from 5% to 50% ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or another appropriate analytical technique.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a short path distillation head, a condenser, a receiving flask, and a vacuum pump with a pressure gauge.[8]
-
Drying: Ensure the crude this compound is dry before distillation. If necessary, dry over a suitable drying agent like sodium sulfate and filter.
-
Distillation: Place the crude amine in the distillation flask with a stir bar. Heat the flask gently while applying vacuum. The boiling point will be significantly lower under reduced pressure.[7] For example, a compound with a boiling point of 200 °C at atmospheric pressure might distill at around 100 °C at a few mmHg.
-
Collection: Collect the distilled product in the receiving flask.
-
Monitoring: Monitor the temperature and pressure throughout the distillation to ensure a clean separation.
Protocol 3: Recrystallization as a Hydrochloride Salt
-
Salt Formation: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in the same solvent (or gaseous HCl) until precipitation is complete.
-
Isolation of Crude Salt: Filter the precipitated hydrochloride salt and wash it with a small amount of cold solvent.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water, methanol/ether).
-
Crystal Formation: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation of Pure Salt: Filter the pure crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
Free-basing (Optional): To recover the free amine, dissolve the pure salt in water, basify with a base like sodium hydroxide, and extract the amine with an organic solvent. Dry the organic layer and remove the solvent.
Visualizations
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Free Article [researchmap.jp]
- 4. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. buschvacuum.com [buschvacuum.com]
- 10. reddit.com [reddit.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Coupling Protocols with 3-(Trifluoromethoxy)benzylamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for coupling reactions involving 3-(Trifluoromethoxy)benzylamine. The information addresses common side reactions and offers guidance on optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound sluggish or showing low yield?
A1: The 3-(trifluoromethoxy) group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the benzylamine's amino group. This decreased reactivity can lead to slow reaction kinetics and incomplete conversion under standard coupling conditions. To improve the reaction rate and yield, consider optimizing the following parameters:
-
Choice of Coupling Reagent: Employ more potent coupling reagents. Onium salt-based reagents like HATU, HBTU, or HCTU are generally more effective for challenging couplings involving electron-deficient amines compared to standard carbodiimides like EDC.
-
Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can help overcome the activation energy barrier. However, monitor the reaction closely, as excessive heat can promote side reactions and racemization.
-
Reagent Stoichiometry: Using a slight excess of the carboxylic acid and coupling reagent may be necessary to drive the reaction to completion. However, a large excess of the coupling reagent should be avoided to minimize side reactions.
-
Solvent: Aprotic polar solvents such as DMF or NMP are typically effective for these types of reactions.
Q2: What are the most common side reactions observed when using uronium-based coupling reagents (HATU, HBTU) with this compound?
A2: The most prominent side reaction with uronium-based reagents is the guanidinylation of the amine.[1] In this process, the this compound attacks the guanidinium moiety of the coupling reagent itself, rather than the activated carboxylic acid. This forms a stable and often difficult-to-remove guanidinium byproduct. This side reaction is more likely to occur with less nucleophilic amines and when the desired amide bond formation is slow.
Q3: How can I minimize guanidinylation of this compound?
A3: To suppress the formation of the guanidinium byproduct, consider the following strategies:
-
Order of Addition: Pre-activate the carboxylic acid with the coupling reagent and a base (like DIPEA) for a short period (5-15 minutes) before adding the this compound. This ensures that the concentration of the active ester is high when the amine is introduced.
-
Stoichiometry: Avoid a large excess of the uronium reagent. Using a molar ratio of approximately 1:1:1 for the carboxylic acid, coupling reagent, and amine is a good starting point.
-
Alternative Reagents: If guanidinylation remains a persistent issue, consider switching to a phosphonium-based coupling reagent (e.g., PyBOP) or a carbodiimide-based protocol (e.g., EDC/HOBt), as these do not present the same guanidinylation risk.
Q4: What side reactions should I be aware of when using carbodiimide coupling reagents (EDC) with this compound?
A4: When using carbodiimides like EDC, the primary side reaction of concern is the formation of an N-acylurea byproduct . This occurs when the initially formed O-acylisourea intermediate rearranges intramolecularly before the amine can intercept it.[2][3][4][5] This side reaction is more prevalent in sluggish reactions, which can be the case with the less nucleophilic this compound. The N-acylurea is unreactive and represents a loss of the carboxylic acid starting material. The use of additives like HOBt or OxymaPure is crucial to suppress this side reaction.
Q5: Are there specific challenges associated with the purification of amide products derived from this compound?
A5: The trifluoromethoxy group imparts high lipophilicity to molecules, which can influence their solubility and chromatographic behavior.[6]
-
Byproduct Removal: Guanidinium and N-acylurea byproducts can sometimes have similar polarities to the desired product, making chromatographic separation challenging.
-
Solvent Selection: Standard purification techniques like flash chromatography are generally applicable. Recrystallization from a suitable solvent system can also be an effective purification method for solid products.[7] For complex mixtures, reversed-phase chromatography may be necessary.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
| Potential Cause | Recommended Solution |
| Reduced Nucleophilicity of Amine | Switch to a more powerful coupling reagent (e.g., HATU, HCTU). Increase reaction temperature moderately (e.g., to 40-50 °C) and monitor for side product formation. Consider using a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent. |
| Steric Hindrance | If the carboxylic acid partner is sterically hindered, longer reaction times may be required. Ensure efficient stirring. |
| Inappropriate Solvent | Ensure the use of a suitable polar aprotic solvent such as DMF, NMP, or acetonitrile to maintain solubility of all reactants. |
| Suboptimal pH (Base) | Use a non-nucleophilic base such as DIPEA or 2,4,6-collidine. Ensure sufficient base is present to neutralize any acid salts and facilitate the reaction. |
Issue 2: Presence of an Unexpected Major Byproduct
| Observed Byproduct (by LC-MS) | Potential Cause | Recommended Solution |
| Mass corresponding to [3-(CF3O)Bn-Guanidinium] | Guanidinylation side reaction with uronium reagents (HATU, HBTU). | Pre-activate the carboxylic acid with the coupling reagent and base for 5-15 minutes before adding the amine. Reduce the excess of the uronium reagent. Switch to a non-uronium coupling reagent like PyBOP or EDC/HOBt. |
| Mass corresponding to [Carboxylic Acid + EDC - H2O] | N-acylurea formation with carbodiimide reagents (EDC). | Ensure an additive like HOBt or OxymaPure is used in at least stoichiometric amounts. Add the amine as soon as the carboxylic acid and EDC/additive have been mixed. |
| Unreacted Starting Materials | Incomplete reaction due to low reactivity. | Refer to the troubleshooting guide for "Low Yield or Incomplete Reaction". |
Experimental Protocols
General Protocol for HATU Coupling
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq.) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for EDC/HOBt Coupling
-
Dissolve the carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and this compound (1.0 eq.) in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up the reaction as described in the HATU protocol.
-
Purify the crude product by flash column chromatography.
Data Summary
No specific quantitative data for coupling reactions with this compound was found in the literature search. The following table provides a general comparison of coupling reagents.
| Coupling Reagent | Common Byproducts | Relative Reactivity | Racemization Risk |
| HATU/HBTU | Tetramethylurea, HOAt/HOBt, Guanidinium derivative of amine | High | Low |
| EDC/HOBt | N,N'-Dialkylurea, HOBt, N-acylurea | Moderate | Low (with additive) |
| PyBOP | HMPA (carcinogenic with BOP), Tris(pyrrolidino)phosphine oxide | High | Low |
Visualizations
Caption: General workflow for amide bond formation.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Competing pathways leading to desired amide vs. guanidinylation.
References
Technical Support Center: Optimizing Substitutions with 3-(Trifluoromethoxy)benzylamine
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize reaction yields for substitutions involving 3-(Trifluoromethoxy)benzylamine. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound as a nucleophile?
A1: The primary challenge stems from the electronic properties of the trifluoromethoxy (-OCF₃) group. This group is strongly electron-withdrawing, which reduces the nucleophilicity of the amine.[1] This decreased reactivity can lead to slower reaction rates or the need for more forcing conditions (e.g., higher temperatures, stronger bases) compared to benzylamine or benzylamines with electron-donating groups.[2]
Q2: How does the trifluoromethoxy group affect the reaction mechanism?
A2: For typical N-alkylation or N-arylation reactions, which often follow an SN2 or related mechanism, the electron-withdrawing nature of the trifluoromethoxy group decreases the electron density on the nitrogen atom. This makes the amine a weaker nucleophile but does not fundamentally change the SN2 pathway. However, it can make competing elimination reactions or side reactions more likely if harsh conditions are used.[2]
Q3: What type of catalyst is recommended for substitutions with this amine?
A3: The choice of catalyst depends on the specific reaction. For N-alkylation with alkyl halides, a phase-transfer catalyst like tetra-n-butylammonium iodide (TBAI) can be effective in conjunction with a suitable base.[3] For couplings with aryl halides (Buchwald-Hartwig amination), palladium or copper-based catalysts are commonly employed. Given the reduced nucleophilicity of the amine, a more electron-rich and sterically bulky phosphine ligand on a palladium catalyst may be required to facilitate the reaction.
Q4: Which solvents are most suitable for these reactions?
A4: Aprotic polar solvents are generally preferred as they can solvate the cation of the base without hydrogen-bonding to the amine, which would further reduce its nucleophilicity. Common choices include tetrahydrofuran (THF), acetonitrile (MeCN), and dimethylformamide (DMF).[3][4] The optimal solvent will depend on the specific reaction and temperature requirements.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficient reactivity of the amine due to the -OCF₃ group.2. Inappropriate base or catalyst.3. Reaction temperature is too low. | 1. Increase reaction temperature and/or time.2. Use a stronger, non-nucleophilic base (e.g., NaH, KHMDS).3. For alkylations, add a catalyst like TBAI. For arylations, screen different palladium/ligand systems.4. Ensure all reagents are pure and anhydrous. |
| Formation of Side Products (e.g., over-alkylation) | 1. Molar ratio of reagents is not optimal.2. Reaction temperature is too high or reaction time is too long. | 1. Use a slight excess of the this compound relative to the electrophile.2. Monitor the reaction progress closely using TLC or LC-MS and stop the reaction once the desired product is formed.3. Lower the reaction temperature. |
| Poor Yield | 1. Sub-optimal reaction conditions (solvent, base, temperature).2. Decomposition of starting material or product.3. Inefficient work-up or purification. | 1. Perform a systematic optimization of reaction parameters (see tables below for guidance).2. Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation.3. Choose an appropriate purification method (e.g., column chromatography with a suitable solvent system). |
Data on Related Benzylamine Substitutions
The following tables summarize data from studies on substituted benzylamines, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Effect of Substituents on Reaction Rate
This data pertains to the reaction of meta- and para-substituted benzylamines with benzyl bromide. The trifluoromethoxy group is strongly electron-withdrawing, similar to the trifluoromethyl group, and is thus expected to decrease the reaction rate.
| Substituent on Benzylamine | Electronic Effect | Relative Reaction Rate |
| 4-OCH₃ | Electron-Donating | Increases |
| 4-CH₃ | Electron-Donating | Increases |
| H | Neutral | Reference |
| 4-Cl | Electron-Withdrawing | Decreases |
| 3-CF₃ | Electron-Withdrawing | Decreases |
| 4-NO₂ | Strongly Electron-Withdrawing | Decreases significantly |
| Source: Adapted from studies on nucleophilic substitution reactions of substituted benzylamines.[2] |
Table 2: Optimization of Conditions for N-Alkylation of a Substituted Benzylamine
This example shows the synthesis of a derivative from 3-(trifluoromethyl)benzyl bromide, illustrating effective conditions for a related substrate.
| Parameter | Condition | Yield |
| Base | NaH (60% in oil) | 93% |
| Catalyst | Tetra-n-butylammonium iodide (TBAI) | |
| Solvent | Tetrahydrofuran (THF) / Water | |
| Temperature | 0 °C to Room Temperature | |
| Reactant Ratio | 3 eq. of NaH, 4 eq. of bromide | |
| Source: Based on the synthesis of a 3-(trifluoromethyl)benzylamine derivative.[3] |
Experimental Protocols
General Protocol for N-Alkylation of this compound
This protocol is a generalized procedure based on common N-alkylation methods for substituted benzylamines.[3] Optimization will be necessary for specific substrates.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetra-n-butylammonium iodide (TBAI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (N₂ or Ar), add TBAI (catalytic amount, ~0.02 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add NaH (1.5 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cautiously quench the reaction by slowly adding water at 0 °C.
-
Remove the THF via rotary evaporation.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with saturated NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow for N-Alkylation
Troubleshooting Logic Diagram
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-(Trifluoromethyl)benzylamine synthesis - chemicalbook [chemicalbook.com]
- 4. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(Trifluoromethoxy)benzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Trifluoromethoxy)benzylamine. Our focus is on managing byproducts and optimizing reaction conditions to ensure high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially scalable method for the synthesis of this compound is the reduction of 3-(trifluoromethoxy)benzonitrile. This transformation can be achieved through various reduction methods, primarily catalytic hydrogenation or the use of chemical hydrides.
Q2: What are the primary byproducts I should expect during the synthesis?
The main byproducts in the synthesis of this compound are the corresponding secondary and tertiary amines.[1] These are formed through the reaction of the newly formed primary amine with the imine intermediate during the reduction process. Over-reduction of the aromatic ring is generally not a significant issue under standard conditions.
Q3: How can I monitor the progress of the reaction and the formation of byproducts?
Gas Chromatography-Mass Spectrometry (GC-MS) is an effective technique for monitoring the reaction. It allows for the separation and identification of the starting material, the desired product, and the common byproducts. Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction's progress.
Q4: Is the trifluoromethoxy group stable under typical reduction conditions?
Yes, the trifluoromethoxy group is generally stable under the conditions used for nitrile reduction, including catalytic hydrogenation and reduction with common metal hydrides like Lithium Aluminum Hydride (LiAlH₄).
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Cause 1: Incomplete Reaction
-
Troubleshooting:
-
Catalytic Hydrogenation: Ensure the catalyst is active. Use a fresh batch of catalyst if necessary. Increase hydrogen pressure and/or reaction temperature according to established protocols. Extend the reaction time and monitor by GC-MS until the starting nitrile is consumed.
-
LiAlH₄ Reduction: Use a sufficient excess of LiAlH₄ (typically 1.5-2.0 equivalents). Ensure the solvent (e.g., THF) is anhydrous, as water will quench the reagent.[2]
-
Possible Cause 2: Formation of Byproducts
-
Troubleshooting:
-
See the detailed section below on "Managing Secondary and Tertiary Amine Formation."
-
Possible Cause 3: Product Loss During Workup and Purification
-
Troubleshooting:
-
Acid-Base Extraction: this compound is a basic compound. During workup, ensure the aqueous layer is sufficiently basified (pH > 10) before extracting with an organic solvent to prevent loss as the ammonium salt.
-
Distillation: If purifying by vacuum distillation, ensure the vacuum is adequate to distill the product at a reasonable temperature and prevent thermal degradation.
-
Issue 2: High Levels of Secondary and Tertiary Amine Byproducts
Possible Cause 1: Reaction Conditions Favoring Byproduct Formation
-
Troubleshooting (Catalytic Hydrogenation):
-
Addition of Ammonia: The most effective way to suppress the formation of secondary and tertiary amines is to add ammonia (or a solution of ammonia in the reaction solvent) to the reaction mixture.[3] Ammonia competes with the primary amine product for reaction with the imine intermediate.
-
Catalyst Choice: Raney Nickel is often reported to provide high selectivity for primary amines, especially in the presence of ammonia.[3]
-
Solvent: The choice of solvent can influence selectivity. Protic solvents like ethanol or methanol are commonly used.
-
-
Troubleshooting (LiAlH₄ Reduction):
-
Inverse Addition: Add the LiAlH₄ suspension to the nitrile solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the reducing agent and minimize side reactions.
-
Possible Cause 2: Ineffective Purification
-
Troubleshooting:
-
Acid-Base Workup: A careful acid-base workup can help separate the more basic secondary and tertiary amines from the primary amine.
-
Fractional Distillation: Under vacuum, carefully perform fractional distillation to separate the desired primary amine from the higher-boiling secondary and tertiary amine byproducts.
-
Salt Formation and Recrystallization: The product can be converted to a salt (e.g., hydrochloride) and purified by recrystallization. The purified salt can then be neutralized to recover the free amine.
-
Data Presentation
Table 1: Comparison of Reduction Methods for 3-(trifluoromethoxy)benzonitrile
| Reduction Method | Reagents & Conditions | Advantages | Disadvantages | Typical Byproducts |
| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C, Ethanol/Ammonia, 50-100°C, 500-2000 kPa | Cost-effective for large scale, high atom economy. | Requires specialized high-pressure equipment, catalyst can be pyrophoric. | Secondary and tertiary amines. |
| LiAlH₄ Reduction | LiAlH₄, Anhydrous THF, 0°C to RT | High reactivity, often good yields on a lab scale. | Expensive, hazardous (reacts violently with water), not ideal for large scale.[2] | Secondary and tertiary amines (can be minimized with careful addition). |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney Nickel
-
Catalyst Preparation: Prepare activated Raney Nickel catalyst according to standard procedures, or use a commercially available catalyst.[4]
-
Reaction Setup: In a high-pressure autoclave, charge 3-(trifluoromethoxy)benzonitrile (1 equivalent), ethanol saturated with ammonia, and Raney Nickel (5-10% by weight of the nitrile).
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Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 1000-1500 kPa. Heat the mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing by GC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: After cooling and depressurizing the reactor, filter off the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation.
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.[2] Cool the suspension to 0°C in an ice bath.
-
Addition of Nitrile: Dissolve 3-(trifluoromethoxy)benzonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Quenching: Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.[2]
-
Workup: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
References
stability of 3-(Trifluoromethoxy)benzylamine under acidic/basic conditions
This technical support center provides guidance on the stability of 3-(Trifluoromethoxy)benzylamine under acidic and basic conditions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Disclaimer: No specific literature data on the forced degradation of this compound was found. The following information is based on the known chemical properties of the benzylamine and trifluoromethoxy functional groups and general protocols for forced degradation studies. The experimental protocols, quantitative data, and specific degradation pathways are provided as illustrative examples. Researchers should validate these methods for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic conditions?
A1: The trifluoromethoxy (-OCF3) group attached to an aromatic ring is known to be highly stable and resistant to acidic conditions.[1][2][3] Therefore, any degradation is most likely to occur at the benzylamine moiety. Under acidic conditions, while the amine will be protonated and thus less susceptible to oxidation, slow hydrolysis of potential impurities (like corresponding imines) or other acid-catalyzed reactions could occur under forcing conditions (e.g., elevated temperatures).
Q2: What is the expected stability of this compound under basic conditions?
A2: The trifluoromethoxy group is also generally stable under basic conditions.[1][2][3] The benzylamine functional group, however, is more susceptible to degradation in the presence of air (oxidation) under neutral or basic conditions. This can lead to the formation of imines and subsequently benzaldehyde derivatives.[4] Benzylamines can also react with carbon dioxide from the air to form carbonate salts.[4]
Q3: Which functional group in this compound is more labile?
A3: Based on general chemical principles, the benzylamine functional group is the more reactive and, therefore, the more labile portion of the molecule under typical forced degradation conditions. The trifluoromethoxy group on the aromatic ring is exceptionally stable.[1][2][3]
Q4: What are the likely degradation products under oxidative stress?
A4: Under oxidative conditions, which can be prevalent in basic media exposed to air, the primary amine can be oxidized. A likely degradation pathway involves the formation of the corresponding imine, which can then be hydrolyzed to 3-(trifluoromethoxy)benzaldehyde and ammonia.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Multiple peaks observed in HPLC analysis of a pure standard. | The compound may have degraded upon exposure to air and/or CO2. Benzylamines can oxidize to imines or form carbonate salts.[4] | Prepare fresh solutions of the standard in a suitable, degassed solvent. Keep containers tightly sealed and consider flushing with an inert gas like nitrogen or argon. |
| Inconsistent results in stability studies. | The pH of the solution may not be adequately controlled, or the exposure to air could be variable. | Use buffered solutions where appropriate to maintain a constant pH. For oxidative degradation studies, ensure consistent exposure to the oxidizing agent or air. For studies avoiding oxidation, use degassed solvents and an inert atmosphere. |
| No degradation is observed under initial stress conditions. | The stress conditions (temperature, acid/base concentration, time) may not be severe enough. | According to ICH guidelines, if no degradation is observed, the conditions should be made more stringent.[6] This could involve increasing the temperature, using a higher concentration of acid/base, or extending the exposure time. A target degradation of 5-20% is generally recommended.[7][8] |
| More than 20% degradation is observed, making it difficult to identify primary degradants. | The stress conditions are too harsh, leading to the formation of secondary degradation products. | Reduce the severity of the stress conditions. This can be achieved by lowering the temperature, decreasing the concentration of the acid or base, or shortening the duration of the experiment. The goal is to achieve a level of degradation that allows for the clear identification of the primary degradation products.[6] |
Experimental Protocols
The following are example protocols for conducting forced degradation studies on this compound, based on general ICH guidelines.[6][7][9]
1. Acidic Degradation Protocol
-
Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or a water/methanol mixture) at a concentration of approximately 1 mg/mL.
-
Stress Condition: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubation: Heat the solution at 60°C for 24 hours in a sealed vial.
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
2. Basic Degradation Protocol
-
Preparation: Prepare a solution of this compound as described for the acidic degradation study.
-
Stress Condition: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubation: Heat the solution at 60°C for 24 hours in a sealed vial.
-
Sample Analysis: At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Forced Degradation Conditions
| Condition | Time (hours) | Assay of this compound (%) | Total Degradation (%) | Major Degradant 1 (%) |
| 0.1 N HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 96.2 | 3.8 | 1.5 | |
| 24 | 91.5 | 8.5 | 4.2 | |
| 0.1 N NaOH at 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 94.8 | 5.2 | 2.8 | |
| 24 | 88.3 | 11.7 | 7.1 |
Note: Major Degradant 1 is hypothesized to be 3-(trifluoromethoxy)benzaldehyde.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Plausible oxidative degradation pathway of the benzylamine moiety.
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ijrpp.com [ijrpp.com]
troubleshooting failed reactions with 3-(Trifluoromethoxy)benzylamine
Welcome to the technical support center for 3-(Trifluoromethoxy)benzylamine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during reactions with this versatile reagent. The following troubleshooting guides and frequently asked questions (FAQs) are tailored to address specific challenges you may face in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is a primary amine commonly employed as a building block in organic synthesis. Its most frequent applications include:
-
Amide Bond Formation: Reacting with carboxylic acids or their derivatives to form amides.
-
Reductive Amination: Reacting with aldehydes or ketones to form secondary amines.
-
N-Alkylation and N-Arylation: Forming C-N bonds with alkyl or aryl halides.
-
Synthesis of Heterocycles: Serving as a precursor for various nitrogen-containing ring systems.
Q2: How does the 3-(trifluoromethoxy) group affect the reactivity of the benzylamine?
A2: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This has two main consequences for the reactivity of this compound:
-
Reduced Nucleophilicity: The electron-withdrawing nature of the -OCF₃ group decreases the electron density on the nitrogen atom of the amine, making it less nucleophilic compared to unsubstituted benzylamine. This can lead to slower reaction rates in nucleophilic substitution and addition reactions.
-
Increased Acidity of N-H protons: The N-H protons are more acidic, which can be a factor in base-mediated reactions.
Q3: What are the recommended storage conditions for this compound?
A3: this compound is sensitive to air and moisture. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. For long-term storage, refrigeration at 2-8°C is recommended.
Q4: Is this compound hazardous?
A4: Yes, this compound is classified as a dangerous good for transport.[1][2] It is corrosive and can cause severe skin burns and eye damage.[2][3] Always handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Failed Reactions
Issue 1: Low or No Yield in Amide Coupling Reactions
Question: I am attempting an amide coupling reaction between this compound and a carboxylic acid using a standard coupling agent like HATU, but I am observing very low to no product formation. What could be the issue?
Answer:
The reduced nucleophilicity of this compound due to the electron-withdrawing trifluoromethoxy group is a likely cause for the low reactivity. Standard coupling conditions may not be sufficient to drive the reaction to completion.
Troubleshooting Suggestions:
-
Choice of Coupling Agent: While HATU is a powerful coupling agent, you might consider alternatives that are known to be effective for less nucleophilic amines. T3P® (Propylphosphonic Anhydride) or activated esters (e.g., pentafluorophenyl esters) can be more effective.
-
Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. Try running the reaction at a moderately elevated temperature (e.g., 40-60°C).
-
Extended Reaction Time: Due to the slower reaction rate, extending the reaction time may be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
-
Base Selection: The choice of base can be critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is generally preferred to minimize side reactions. Ensure the base is added in sufficient quantity to neutralize any acid present and to facilitate the reaction.
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Order of Addition: For some coupling reagents, pre-activating the carboxylic acid before adding the amine can improve yields.[4] Allow the carboxylic acid, coupling agent, and base to stir for a short period (e.g., 15-30 minutes) before introducing the this compound.
Experimental Protocol: Optimized Amide Coupling
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere, add the coupling agent (e.g., HATU, 1.1 eq).
-
Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Add a solution of this compound (1.0-1.2 eq) in the same solvent.
-
Stir the reaction mixture at room temperature or heat to 40-60°C, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. Purify the product by column chromatography.
Issue 2: Incomplete Conversion in Reductive Amination
Question: I am performing a reductive amination with this compound and an aldehyde, but the reaction stalls, leaving unreacted starting materials. How can I improve the conversion?
Answer:
Incomplete conversion in reductive amination can be due to inefficient imine formation or a slow reduction step. The electron-withdrawing nature of the trifluoromethoxy group can slow down the initial nucleophilic attack of the amine on the carbonyl group.
Troubleshooting Suggestions:
-
Catalytic Acid: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial attack by the amine.[5]
-
Dehydrating Agent: Imine formation is a reversible reaction that produces water. Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), can drive the equilibrium towards the imine, thereby increasing the overall conversion.
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Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and can be used in a one-pot procedure.[6] It is also less sensitive to acidic conditions than sodium cyanoborohydride. If STAB is not effective, a more powerful reducing agent like sodium borohydride (NaBH₄) can be used, but this typically requires a two-step process where the imine is formed first.
-
pH Control: The pH of the reaction is crucial. The optimal pH for imine formation is typically between 4 and 6. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the carbonyl will not be sufficiently activated.
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Pre-formation of the Imine: Allowing the aldehyde and this compound to stir together (with a dehydrating agent and optionally a catalytic amount of acid) for a period before adding the reducing agent can ensure complete imine formation.[7]
Data Presentation: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Pros | Cons |
| Sodium Triacetoxyborohydride (STAB) | One-pot, often with catalytic AcOH in DCE or DCM | Mild, selective for imines over carbonyls, tolerant of mild acid.[6] | Can be slower, may require optimization of stoichiometry. |
| Sodium Cyanoborohydride (NaCNBH₃) | One-pot, requires careful pH control (typically pH 6-7) in MeOH or EtOH | Selectively reduces imines in the presence of carbonyls.[8] | Toxic cyanide byproduct, sensitive to low pH. |
| Sodium Borohydride (NaBH₄) | Two-step (imine formation then reduction) in MeOH or EtOH | Inexpensive, powerful reducing agent. | Can reduce the starting aldehyde or ketone if not controlled properly. |
Issue 3: Formation of Side Products
Question: My reaction is producing unexpected side products. What are the likely side reactions with this compound and how can I avoid them?
Answer:
Side product formation can be a significant issue. Depending on the reaction type, several side reactions are possible.
Troubleshooting Suggestions:
-
Over-alkylation in N-Alkylation: In N-alkylation reactions, the desired secondary amine product can sometimes react further to form a tertiary amine. To minimize this, use a slight excess of the this compound relative to the alkylating agent. Running the reaction at a lower temperature and adding the alkylating agent slowly can also help.
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Homocoupling of Carboxylic Acids: In amide coupling reactions, the activated carboxylic acid can sometimes react with another molecule of the carboxylic acid to form an anhydride. This is more common with sluggish reactions. Ensuring efficient stirring and using the optimized conditions described in Issue 1 can help mitigate this.
-
Reduction of Carbonyl in Reductive Amination: If a strong reducing agent like NaBH₄ is used and the imine formation is slow, the reducing agent may reduce the starting aldehyde or ketone. Using a milder, more selective reducing agent like STAB or ensuring complete imine formation before adding NaBH₄ is recommended.
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Racemization: In reactions involving chiral centers, particularly in amide couplings with amino acids, racemization can be a concern. Using coupling agents known to suppress racemization, such as COMU or OxymaPure®, and a suitable base like collidine at low temperatures can be beneficial.
Visual Guides
Workflow for Troubleshooting Low Yield in Amide Coupling
Caption: A flowchart for troubleshooting low-yield amide coupling reactions.
Logical Relationship in Reductive Amination
Caption: Key components and their roles in a successful reductive amination.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 93071-75-1 [amp.chemicalbook.com]
- 3. 3-(Trifluoromethyl)benzylamine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Enhancing Reaction Efficiency with Sterically Hindered Benzylamines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with sterically hindered benzylamines.
Troubleshooting Guides
This section is designed to help you diagnose and resolve issues in real-time during your experiments.
Problem 1: Low or No Product Yield in Amide Coupling Reactions
| Possible Cause | Recommended Solution |
| Steric Hindrance: The bulky nature of the benzylamine is preventing the approach of the activated carboxylic acid.[1] | - Switch to a more powerful coupling reagent: Standard carbodiimides like DCC or EDC may be insufficient. Consider using phosphonium (PyAOP, PyBOP) or aminium/uronium (HATU, HBTU, COMU) salt-based reagents, which are known to be more effective for sterically demanding couplings.[1][2][3][4] - Increase reaction temperature: Gently heating the reaction (e.g., to 40-50°C) can help overcome the activation energy barrier. However, be cautious of potential racemization if chiral centers are present.[1] - Extend reaction time: Sterically hindered couplings are often slow; extending the reaction time (e.g., to 24 hours or longer) may be necessary.[1] - Pre-activation: Activate the carboxylic acid with the coupling reagent before adding the sterically hindered benzylamine. |
| Suboptimal Reaction Conditions: The chosen solvent, base, or stoichiometry may not be ideal. | - Solvent Choice: Use anhydrous, polar aprotic solvents like DMF, NMP, or DCM.[1] - Base Selection: Employ a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.[1] - Reagent Stoichiometry: Increase the molar excess of the coupling reagents. A starting point of 1.5-2.0 equivalents of the coupling reagent relative to the carboxylic acid is common. |
| Poor Activation of Carboxylic Acid: The activating agent is not performing optimally. | - Fresh Reagents: Ensure your coupling reagents are fresh and have been stored under appropriate conditions to prevent degradation. |
Problem 2: Inefficient Buchwald-Hartwig Amination
| Possible Cause | Recommended Solution |
| Inappropriate Ligand Choice: The phosphine ligand is not suitable for the sterically hindered substrate. | - Use Bulky, Electron-Rich Ligands: Sterically demanding, electron-rich phosphine ligands are crucial for promoting the reductive elimination of the product. Ligands like XPhos, RuPhos, or BrettPhos are often effective for coupling sterically hindered amines.[5][6][7] - Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands can offer enhanced stability and activity for challenging couplings.[8][9] |
| Base and Solvent Incompatibility: The base or solvent system is hindering the catalytic cycle. | - Base Selection: Strong, non-nucleophilic bases like NaOt-Bu, LHMDS, or K3PO4 are commonly used. The choice of base can be critical and substrate-dependent.[7][9] - Solvent Choice: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig amination. The solubility of the base and intermediates can be influenced by the solvent.[5][7] |
| Catalyst Deactivation: The palladium catalyst is being deactivated before the reaction is complete. | - Use Pre-catalysts: Well-defined palladium pre-catalysts can improve reproducibility and activity. - Ensure Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst. |
Problem 3: Poor Results in Reductive Amination
| Possible Cause | Recommended Solution |
| Ineffective Reducing Agent: The chosen reducing agent is not suitable for the sterically hindered imine intermediate. | - Use a Mild and Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is often the reagent of choice for reductive aminations as it is mild and selective for the iminium ion over the carbonyl starting material.[10][11][12][13] - Alternative Reducing Agents: Sodium cyanoborohydride (NaBH3CN) can also be effective, but care must be taken to maintain a slightly acidic pH (6-7) for optimal performance.[10] |
| Slow Imine Formation: The initial condensation between the benzylamine and the carbonyl compound is slow due to steric hindrance. | - Use a Dehydrating Agent: The addition of molecular sieves can help to drive the equilibrium towards imine formation by removing water. - Stepwise Procedure: For particularly challenging substrates, consider a two-step procedure where the imine is formed first (with removal of water) and then reduced in a separate step.[13] |
| Incorrect pH: The reaction pH is not optimal for imine formation or reduction. | - pH Control: For reductive aminations with sodium cyanoborohydride, maintaining a pH of 6-7 is crucial.[10] Acetic acid can be used to adjust the pH. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with sterically hindered benzylamines?
The main difficulty arises from steric hindrance, where the bulky groups on or near the nitrogen atom physically block the approach of other reactants. This steric congestion slows down the reaction rate and can lead to incomplete reactions or the formation of side products.[1]
Q2: Which class of coupling reagents is generally most effective for forming amide bonds with sterically hindered benzylamines?
For challenging amide couplings with sterically hindered benzylamines, phosphonium (e.g., PyAOP, PyBOP) and aminium/uronium (e.g., HATU, HBTU, COMU) salt-based reagents are generally more effective than standard carbodiimides like DCC or EDC.[1][2][3][4] These reagents form highly reactive activated esters that can overcome the steric barrier more efficiently.
Q3: In Buchwald-Hartwig amination, why is the choice of ligand so critical for sterically hindered substrates?
The ligand plays a crucial role in the catalytic cycle. For sterically hindered substrates, bulky and electron-rich ligands are necessary to promote the reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. Without the appropriate ligand, this step can be slow, leading to low yields and catalyst decomposition.[5][6]
Q4: Can I use sodium borohydride (NaBH4) for reductive amination with sterically hindered benzylamines?
While sodium borohydride can reduce imines, it is generally less selective than sodium triacetoxyborohydride (NaBH(OAc)3). NaBH4 can also reduce the starting aldehyde or ketone, leading to undesired side products. For a cleaner and more controlled reaction, NaBH(OAc)3 is the preferred reagent for one-pot reductive aminations.[12][13]
Q5: How can I minimize side reactions when working with sterically hindered benzylamines?
To minimize side reactions, it is important to optimize the reaction conditions carefully. This includes using the appropriate catalyst/reagent, a non-nucleophilic base, an anhydrous solvent, and maintaining an inert atmosphere for oxygen-sensitive reactions like the Buchwald-Hartwig amination. Additionally, running the reaction at the lowest effective temperature and for the optimal duration can help to suppress the formation of byproducts.
Quantitative Data Summary
The following tables provide a summary of reported yields and conditions for various reactions involving sterically hindered benzylamines. Note that direct comparisons should be made with caution as substrates and specific conditions vary between studies.
Table 1: Comparison of Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| HATU | DIPEA | DMF | Room Temp | 1-3 | Good to Excellent | Highly efficient for hindered couplings.[4] |
| HBTU | DIPEA | DMF | Room Temp | 1-4 | Good | Can cause guanidinylation as a side reaction in slow couplings. |
| PyBOP | DIPEA | DMF | Room Temp | 2-6 | Good | Avoids guanidinylation side reaction. |
| EDC/HOBt | DIPEA | DCM/DMF | Room Temp | 12-24 | Moderate to Low | Often less effective for sterically hindered substrates. |
| T3P | Pyridine | MeCN | Room Temp - 50 | 2-12 | Good to Excellent | Effective for difficult couplings with water-soluble byproducts.[1] |
Table 2: Buchwald-Hartwig Amination with Different Ligands
| Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| XPhos | Cs2CO3 | Dioxane | 100 | 16 | 91 (conversion) | Highly effective for sterically hindered substrates.[5] |
| RuPhos | NaOt-Bu | Toluene | 80-110 | 12-24 | High | Generally good for a range of secondary amines.[7] |
| BrettPhos | LiHMDS | Toluene | 80-110 | 12-24 | High | Particularly effective for primary amines.[7] |
| BINAP | NaOt-Bu | Toluene | 100 | 16 | Low | Less effective for sterically hindered couplings compared to monodentate ligands.[5][6] |
Table 3: Reductive Amination of Ketones with Benzylamine
| Ketone | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | NaBH(OAc)3 | DCE | Room Temp | 3 | 88 | [12] |
| Propiophenone | Au/CeO2/TiO2 (H2) | Toluene | 100 | 5 | 56 (selectivity) | [14] |
| Various Acetophenones | HSiCl3/TMEDA | DCM | Room Temp | 36 | 75-92 | [15] |
| Cyclohexanone | Benzylamine-borane | THF | Room Temp | - | Good | [1] |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.[4]
-
Coupling: Add the sterically hindered benzylamine (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 0.1 N HCl), water, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent. Purify the residue via flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination using XPhos
-
Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), the sterically hindered benzylamine (1.2 eq), Cs2CO3 (1.5 eq), Pd(OAc)2 (0.02 eq), and XPhos (0.04 eq).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add anhydrous dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete (typically 16-24 hours), cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 3: Reductive Amination using Sodium Triacetoxyborohydride
-
Preparation: To a solution of the ketone or aldehyde (1.0 eq) and the sterically hindered benzylamine (1.2 eq) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (1.0 eq, optional, can catalyze imine formation).
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise at room temperature.[10][11]
-
Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 3-24 hours).
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the residue by flash column chromatography.[11]
Visualizations
Caption: Workflow for Amide Coupling with a Sterically Hindered Benzylamine using HATU.
References
- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(Trifluoromethoxy)benzylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude 3-(Trifluoromethoxy)benzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via reductive amination?
A1: The primary impurities in crude this compound prepared by the reductive amination of 3-(Trifluoromethoxy)benzaldehyde are typically the unreacted starting material, 3-(Trifluoromethoxy)benzaldehyde, and the intermediate imine species. In some cases, over-alkylation can lead to the formation of the secondary amine, bis(3-(trifluoromethoxy)benzyl)amine.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective methods for identifying and quantifying impurities.[1] Proton NMR (¹H NMR) spectroscopy can also be used to detect the presence of key impurities, such as the aldehyde proton of the starting material.
Q3: What are the primary purification strategies for crude this compound?
A3: The two most common and effective purification methods are:
-
Fractional Vacuum Distillation: This technique separates compounds based on their boiling points and is suitable for removing less volatile or more volatile impurities.
-
Acid-Base Extraction and Recrystallization: This method involves converting the amine into its hydrochloride salt, which can be selectively precipitated and recrystallized to remove non-basic impurities. The purified salt is then neutralized to regenerate the pure amine.
Troubleshooting Guides
Issue 1: Incomplete Removal of 3-(Trifluoromethoxy)benzaldehyde by Distillation
Symptoms:
-
The purified product shows a peak corresponding to 3-(Trifluoromethoxy)benzaldehyde in GC-MS analysis.
-
A faint almond-like odor may be present in the final product.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Separation Efficiency of the Distillation Column | Increase the theoretical plates of your distillation column by using a longer packed column (e.g., with Raschig rings or Vigreux indentations). Optimize the reflux ratio to enhance separation. A slower distillation rate often improves purity. |
| Azeotrope Formation | While less common for this specific mixture, an azeotrope could hinder separation. Consider performing a chemical treatment before distillation. A gentle wash with a dilute sodium bisulfite solution can form a water-soluble adduct with the aldehyde, which can then be removed by an aqueous wash before drying and distilling the amine. |
| Thermal Decomposition | High temperatures during distillation can cause decomposition, potentially regenerating impurities. Ensure the vacuum is sufficiently low to keep the boiling point at a safe temperature. Using a rotary evaporator for initial solvent removal before fractional distillation can minimize thermal stress on the compound. |
Issue 2: Low Yield After Purification by Salt Formation and Recrystallization
Symptoms:
-
A significantly lower than expected amount of purified this compound is recovered.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Precipitation of the Hydrochloride Salt | Ensure the pH of the solution is sufficiently acidic (pH 1-2) to fully protonate the amine. Use a solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether or a mixture of isopropanol and diethyl ether. Chilling the solution on an ice bath can further promote precipitation. |
| Loss of Product During Washing | Wash the filtered hydrochloride salt with a cold, non-polar solvent (e.g., cold diethyl ether) to minimize dissolution of the salt. Avoid using protic solvents for washing as they may dissolve some of the product. |
| Incomplete Neutralization and Extraction of the Free Amine | After recrystallization, ensure the hydrochloride salt is fully neutralized to the free amine by using a strong base like NaOH or KOH until the aqueous layer is strongly basic (pH > 12). Extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times to ensure complete recovery from the aqueous phase. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Drying: Dry the crude this compound over anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄) to remove any residual water.
-
Setup: Assemble a fractional vacuum distillation apparatus. Use a short-path distillation head for high-boiling liquids. Ensure all glassware is dry.
-
Distillation: Heat the flask gently under a vacuum. Collect a forerun of any low-boiling impurities. Collect the main fraction at the appropriate boiling point and pressure. Literature suggests a boiling point of 57-60 °C at 10 mmHg for the similar 4-(Trifluoromethoxy)benzylamine.
-
Analysis: Analyze the collected fraction for purity using GC-MS or HPLC.
Protocol 2: Purification via Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude amine in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid in a miscible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring. The hydrochloride salt will precipitate.
-
Filtration: Filter the precipitated salt and wash it with a small amount of cold diethyl ether.
-
Recrystallization: Recrystallize the salt from a suitable solvent system, such as ethanol/diethyl ether, to further enhance purity.
-
Neutralization: Dissolve the purified salt in water and add a concentrated solution of sodium hydroxide until the solution is strongly basic.
-
Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Dry the organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the purified this compound.
Quantitative Data
The following table presents representative data for the purification of a crude sample of this compound.
| Analyte | Crude Purity (GC Area %) | Purity after Distillation (GC Area %) | Purity after Salt Recrystallization (GC Area %) |
| This compound | 85.2% | 98.5% | >99.5% |
| 3-(Trifluoromethoxy)benzaldehyde | 10.5% | 0.8% | <0.1% |
| Intermediate Imine | 3.1% | 0.5% | <0.1% |
| Other Impurities | 1.2% | 0.2% | <0.3% |
Experimental Workflow and Logic Diagrams
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for impure fractions from distillation.
References
Technical Support Center: 3-(Trifluoromethoxy)benzylamine Reaction Kinetics
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of solvents on reaction kinetics involving 3-(Trifluoromethoxy)benzylamine. The information is presented in a question-and-answer format, supplemented with data tables, experimental protocols, and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How does the solvent choice, in general, affect the kinetics of reactions with this compound?
The choice of solvent can significantly influence the rate and outcome of reactions involving this compound by stabilizing or destabilizing reactants, intermediates, and transition states. The polarity and proticity of the solvent are key factors. For instance, in nucleophilic substitution reactions, polar protic solvents may solvate the amine, potentially reducing its nucleophilicity, while polar aprotic solvents can enhance reactivity. The electron-withdrawing nature of the trifluoromethoxy group can also influence how the solvent interacts with the molecule and its reactive intermediates.
Q2: Which solvents are generally recommended for acylation reactions with this compound?
For acylation reactions, such as amide bond formation, aprotic solvents are typically preferred. Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are common choices. The selection depends on the specific acylating agent and coupling reagents used. Non-polar aprotic solvents can be effective, but the solubility of all reactants must be considered.
Q3: What is the recommended approach for solvent selection in reductive amination reactions involving this compound?
Reductive amination involves two key steps: imine formation and reduction. The solvent should be compatible with both. Alcohols like methanol or ethanol can be suitable as they facilitate imine formation and are compatible with common reducing agents like sodium borohydride. However, for milder and more selective reducing agents like sodium triacetoxyborohydride, aprotic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often used.
Data Presentation
Table 1: Physical Properties of Common Organic Solvents
This table summarizes key physical properties of solvents frequently used in organic synthesis. These properties are crucial for understanding and predicting solvent effects on reaction kinetics.
| Solvent | Abbreviation | Dielectric Constant (ε) | Dipole Moment (μ, D) | Boiling Point (°C) |
| Dichloromethane | DCM | 9.1 | 1.60 | 39.6 |
| Tetrahydrofuran | THF | 7.5 | 1.75 | 66 |
| N,N-Dimethylformamide | DMF | 36.7 | 3.82 | 153 |
| Acetonitrile | MeCN | 37.5 | 3.92 | 82 |
| Methanol | MeOH | 32.7 | 1.70 | 65 |
| Ethanol | EtOH | 24.5 | 1.69 | 78 |
| Toluene | - | 2.4 | 0.36 | 111 |
| Hexane | - | 1.9 | ~0 | 69 |
Table 2: General Impact of Solvent on Reaction Kinetics of Benzylamines
Due to the limited availability of specific quantitative kinetic data for this compound, this table provides a generalized summary of expected solvent effects on common reaction types involving benzylamines.
| Reaction Type | Solvent Class | Expected Impact on Rate | Rationale |
| Acylation (Amide Formation) | Polar Aprotic (e.g., DMF, MeCN) | Generally Favorable | Solubilizes reactants and stabilizes charged intermediates or transition states. |
| Non-polar Aprotic (e.g., Toluene, Hexane) | Slower | May have limited solubility of reactants and less stabilization of polar intermediates. | |
| Protic (e.g., MeOH, EtOH) | Can be Slower | Solvent can hydrogen bond with the amine, reducing its nucleophilicity. May participate in side reactions. | |
| N-Alkylation (SN2 type) | Polar Aprotic (e.g., DMF, MeCN) | Favorable | Enhances the nucleophilicity of the amine by not strongly solvating it. |
| Protic (e.g., MeOH, EtOH) | Less Favorable | Solvation of the amine through hydrogen bonding reduces its reactivity. | |
| Reductive Amination | Aprotic (e.g., DCM, DCE) | Often Preferred | Compatible with a wide range of reducing agents (e.g., NaBH(OAc)₃) and facilitates imine formation. |
| Protic (e.g., MeOH, EtOH) | Can be Effective | Acts as a proton source for imine formation but may react with some reducing agents. |
Experimental Protocols
Protocol 1: General Procedure for Acylation of this compound
This protocol describes a standard method for the synthesis of an amide from this compound and a carboxylic acid using a coupling agent.
Materials:
-
This compound
-
Carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous aprotic solvent (e.g., DMF or DCM)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and the coupling agent (e.g., HATU, 1.1 eq).
-
Dissolve the solids in the chosen anhydrous aprotic solvent (e.g., DMF).
-
Add this compound (1.05 eq) to the mixture.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the organic base (e.g., DIPEA, 2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: General Procedure for Reductive Amination with this compound
This protocol outlines a direct reductive amination procedure using sodium triacetoxyborohydride.
Materials:
-
Aldehyde or Ketone
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and this compound (1.1 eq).
-
Dissolve the reactants in the chosen anhydrous aprotic solvent (e.g., DCM).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-24 hours.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Troubleshooting Guide
Problem: Slow or Incomplete Reaction
-
Possible Cause: Reduced nucleophilicity of the amine due to the electron-withdrawing trifluoromethoxy group.
-
Solution: Consider using a more forcing reaction condition, such as a higher temperature or a more activating coupling reagent for acylations. For reductive aminations, ensure the pH is optimal for imine formation if using a pH-sensitive reducing agent.
-
-
Possible Cause: Poor solubility of one or more reactants in the chosen solvent.
-
Solution: Switch to a solvent with better solubilizing properties for all components. For example, if a reactant is poorly soluble in DCM, consider using THF or DMF.
-
-
Possible Cause: Deactivated reagents (e.g., moisture-sensitive coupling agents or reducing agents).
-
Solution: Use freshly opened or properly stored reagents. Ensure all glassware is thoroughly dried before use.
-
Problem: Low Product Yield
-
Possible Cause: Competing side reactions.
-
Solution: Analyze the crude reaction mixture by LC-MS or NMR to identify byproducts. This can provide insight into the side reactions occurring. For example, in reductive aminations, reduction of the starting aldehyde/ketone may compete with the reduction of the imine. Using a more selective reducing agent like NaBH(OAc)₃ can mitigate this.
-
-
Possible Cause: Product loss during workup and purification.
-
Solution: The basicity of the final amine product can affect its partitioning during aqueous workup. Adjusting the pH of the aqueous layers can improve extraction efficiency. Ensure the chosen chromatography conditions are appropriate for the polarity of the product.
-
-
Possible Cause: Inefficient imine formation in reductive amination.
-
Solution: The addition of a catalytic amount of a weak acid (e.g., acetic acid) can sometimes promote imine formation. The use of dehydrating agents, such as molecular sieves, can also drive the equilibrium towards the imine.
-
Problem: Formation of Impurities
-
Possible Cause: Over-alkylation in N-alkylation reactions.
-
Solution: Use a stoichiometry with the amine in slight excess. A stepwise addition of the alkylating agent may also help to control the reaction.
-
-
Possible Cause: Racemization if chiral centers are present.
-
Solution: Use milder reaction conditions (e.g., lower temperature) and choose reagents known to minimize racemization. The choice of base and solvent can be critical in this regard.
-
Validation & Comparative
comparative analysis of trifluoromethoxy-substituted benzylamine isomers
A Comparative Analysis of Trifluoromethoxy-Substituted Benzylamine Isomers for Drug Discovery Professionals
This guide provides a comparative overview of the ortho-, meta-, and para-isomers of trifluoromethoxy-substituted benzylamine, compounds of increasing interest in medicinal chemistry. The introduction of the trifluoromethoxy (-OCF3) group can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile. Understanding the impact of the substituent's position on the benzene ring is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.
While direct comparative pharmacological and toxicological studies for these specific isomers are not extensively available in the public domain, this guide synthesizes available physicochemical data and contextualizes it within the broader principles of medicinal chemistry. It also presents standardized experimental protocols that are typically employed to evaluate such compounds, offering a framework for their systematic investigation.
Physicochemical Properties
The position of the trifluoromethoxy group on the benzylamine scaffold subtly alters the molecule's physical properties. These differences, although seemingly minor, can have a profound impact on how the molecule interacts with biological systems, including target proteins and metabolizing enzymes. A summary of the key physicochemical properties for the ortho-, meta-, and para-isomers is presented below.
| Property | 2-(Trifluoromethoxy)benzylamine (ortho) | 3-(Trifluoromethoxy)benzylamine (meta) | 4-(Trifluoromethoxy)benzylamine (para) |
| CAS Number | 175205-64-8[1] | 93071-75-1[2] | 93919-56-3[3] |
| Molecular Formula | C₈H₈F₃NO[1] | C₈H₈F₃NO[2] | C₈H₈F₃NO[3] |
| Molecular Weight | 191.15 g/mol [1] | 191.15 g/mol [2] | 191.15 g/mol [3] |
| Density | 1.27 g/mL[1] | 1.275 g/cm³ (Predicted)[2] | 1.252 g/mL at 25 °C[3] |
| Boiling Point | 77 °C at 12 mmHg[1] | 190.8±35.0 °C (Predicted)[2] | 57-60 °C at 10 mmHg[3] |
| Refractive Index | n20/D 1.45[1] | 1.451-1.454[2] | n20/D 1.452[3] |
| pKa (Predicted) | 8.37±0.10[4] | 8.70±0.10[2] | Not available |
The Role of the Trifluoromethoxy Group in Drug Design
The trifluoromethoxy group is often utilized in medicinal chemistry to enhance the drug-like properties of a molecule. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and influence ligand-receptor interactions. Furthermore, the C-F bonds are highly stable to metabolic degradation, often leading to an improved pharmacokinetic profile with a longer half-life. The high lipophilicity of the -OCF3 group can also enhance membrane permeability and oral bioavailability.
Experimental Protocols
To conduct a comparative analysis of these isomers, a series of standardized in vitro assays would be employed. Below are representative protocols for key experiments.
General Synthesis via Reductive Amination
A common method for synthesizing benzylamine derivatives is through the reductive amination of the corresponding benzaldehyde.
Materials:
-
Appropriate trifluoromethoxy-substituted benzaldehyde (ortho, meta, or para)
-
Ammonium chloride
-
Sodium cyanoborohydride
-
Methanol
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the trifluoromethoxy-substituted benzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in methanol.
-
Stir the solution at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Basify the solution with aqueous NaOH and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Cytotoxicity Assay
This protocol outlines a typical procedure to assess the general toxicity of the compounds against a mammalian cell line.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Trifluoromethoxy-substituted benzylamine isomers (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Plate reader
Procedure:
-
Seed HeLa cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds (ortho, meta, and para isomers) in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value for each isomer.
Visualizing Experimental Workflows and Potential Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a generalized workflow for evaluating these isomers and a hypothetical signaling pathway they might modulate, based on the known activities of other benzylamine derivatives.
References
The Elusive Bioactivity: A Comparative Guide to Compounds Derived from 3-(Trifluoromethoxy)benzylamine and its Analogs
A comprehensive analysis of the biological activities of compounds synthesized from 3-(trifluoromethoxy)benzylamine remains a niche area in published literature. However, by examining structurally related compounds containing the trifluoromethoxybenzyl moiety, we can gain valuable insights into their potential as therapeutic agents. This guide provides a comparative overview of the reported anticancer and enzyme-inhibitory activities of such derivatives, complete with experimental protocols and pathway visualizations to support further research and drug development.
While direct studies initiating from this compound are limited, the trifluoromethoxy group is a well-established bioisostere for other functionalities in medicinal chemistry, often enhancing metabolic stability and cell permeability. Research into related benzylamine derivatives suggests that this scaffold is a promising starting point for developing novel bioactive molecules.
Comparative Biological Activity
To illustrate the potential of this class of compounds, this section summarizes the biological activities of derivatives containing the trifluoromethoxybenzyl or the closely related trifluoromethylbenzyl core.
Anticancer Activity
The trifluoromethyl group, a close structural relative of the trifluoromethoxy group, has been incorporated into various heterocyclic scaffolds to enhance anticancer activity. The following table compares the in vitro cytotoxic activity (IC50) of isoxazole derivatives against the MCF-7 human breast cancer cell line.
| Compound ID | Structure | Modification | IC50 (µM) against MCF-7 |
| 1 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | Non-trifluoromethylated analog | 19.72 |
| 2 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | Trifluoromethylated analog | 2.63 |
Data sourced from studies on isoxazole-based anticancer agents.
Enzyme Inhibitory Activity
Derivatives of benzylamine have been investigated as inhibitors of various enzymes. The following table presents the inhibitory activity of lithocholic acid derivatives bearing a 3-(trifluoromethyl)benzylamine moiety against Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in the insulin signaling pathway.
| Compound ID | Structure | Modification | IC50 (µM) against PTP1B |
| 3 | Lithocholic acid derivative with 3-fluorobenzylamine | Fluoro-substituted benzylamine | > 50 |
| 4 | Lithocholic acid derivative with 3-(trifluoromethyl)benzylamine | Trifluoromethyl-substituted benzylamine | 15.2 |
Data sourced from studies on PTP1B inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
PTP1B Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Protein Tyrosine Phosphatase 1B (PTP1B).
Materials:
-
Recombinant human PTP1B enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) as the substrate
-
Test compounds dissolved in DMSO
-
96-well plates
Procedure:
-
Add 2 µL of the test compound solution to the wells of a 96-well plate.
-
Add 88 µL of the PTP1B enzyme solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the pNPP substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated as: [1 - (Absorbance with inhibitor - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100. The IC50 value is determined from the dose-response curve.
Visualizing Workflows and Pathways
Diagrams are essential tools for understanding complex biological processes and experimental procedures.
Unlocking the Potential of 3-(Trifluoromethoxy)benzylamine Analogs: A Structure-Activity Relationship Comparison for MAO Inhibition
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the structure-activity relationships (SAR) of 3-(trifluoromethoxy)benzylamine analogs and related compounds as potent inhibitors of Monoamine Oxidase (MAO). This guide provides a valuable resource for the design of novel therapeutic agents targeting neurological disorders such as Parkinson's disease and depression.
The trifluoromethoxy group is a key pharmacophore that can enhance metabolic stability and blood-brain barrier permeability of drug candidates. This guide synthesizes the available data on how modifications to the benzylamine scaffold, particularly with fluorine-containing substituents, impact inhibitory activity against the two MAO isoforms, MAO-A and MAO-B. Selective inhibition of these enzymes is a critical strategy in the treatment of various central nervous system disorders.[1]
Comparative Analysis of Inhibitory Potency
The inhibitory activities of a series of benzylamine and benzyloxy-derived analogs against MAO-A and MAO-B are summarized below. The data highlights the influence of various substituents on potency and selectivity. All inhibitory concentrations are presented as IC50 values, which represent the concentration of an inhibitor required for 50% inhibition of the enzyme's activity.
| Compound ID | Scaffold | Substituents | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |
| BB-4h | Benzothiazole-benzylamine | 4-fluorophenyl, 3-nitrobenzyl | - | 2.95 ± 0.09 | - | [2] |
| 4i | Benzylamine-sulfonamide | Heterocyclic ring | > 40 | 0.041 ± 0.001 | > 975 | [2] |
| 4t | Benzylamine-sulfonamide | Heterocyclic ring | > 40 | 0.065 ± 0.002 | > 615 | [2] |
| FBZ13 | Fluorinated benzyloxy chalcone | 4-bromophenyl, 2-((3-fluorobenzyl)oxy)phenyl | > 40 | 0.0053 | > 7547 | [3][4] |
| FBZ6 | Fluorinated benzyloxy chalcone | thiophen-2-yl, 2-((3-fluorobenzyl)oxy)phenyl | > 40 | 0.023 | > 1739 | [3][4] |
| D5 | Chiral fluorinated pyrrolidine | - | 46.33 | 0.019 | 2440 | [5] |
| Safinamide | (Reference Drug) | - | 2.81 | 0.163 | 17.2 | [5] |
| BB2 | Benzyloxy-derived halogenated chalcone | - | 40 | 0.093 | 430 | [6] |
| BB4 | Benzyloxy-derived halogenated chalcone | - | 40 | 0.062 | 645 | [6] |
| Lazabemide | (Reference Drug) | - | - | 0.11 | - | [6] |
| Pargyline | (Reference Drug) | - | - | 0.14 | - | [6] |
| S5 | Pyridazinobenzylpiperidine | 3-Cl | 3.857 | 0.203 | 19.04 | [7] |
| S16 | Pyridazinobenzylpiperidine | 2-CN | > 20 | 0.979 | > 20.4 | [7] |
Note: A higher Selectivity Index (SI) indicates greater selectivity for MAO-B over MAO-A.
Structure-Activity Relationship Insights
The data reveals several key trends:
-
Fluorination and Lipophilicity: The introduction of fluorine-containing groups, such as the trifluoromethoxy and trifluoromethyl groups, generally enhances inhibitory potency and selectivity for MAO-B.[3][5] This is often attributed to increased lipophilicity, which can improve passage across the blood-brain barrier and enhance binding to the active site of the enzyme.[3]
-
Scaffold Influence: The core structure (scaffold) to which the benzylamine moiety is attached plays a significant role in determining activity. For instance, the benzylamine-sulfonamide and fluorinated benzyloxy chalcone scaffolds have yielded highly potent and selective MAO-B inhibitors.[2][4]
-
Substituent Position: The position of substituents on the aromatic rings is critical. For example, in the fluorinated benzyloxy chalcone series, ortho-substitution on the phenyl ring generally resulted in better MAO-B inhibition than para-substitution.[3]
-
Nature of Substituents: The type of substituent also has a profound impact. Halogenated derivatives, particularly those with bromine and chlorine, have shown strong MAO-B inhibitory activity.[3][7]
Signaling Pathway of MAO Inhibition
Monoamine oxidases are enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease as it prevents the breakdown of dopamine in the brain, thereby increasing its availability.[3][4]
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of this compound analogs as MAO inhibitors.
General Synthesis of Benzylamine Analogs
A common method for the synthesis of substituted benzylamine derivatives is through reductive amination.
Detailed Protocol for Reductive Amination:
-
Reaction Setup: To a solution of the appropriately substituted benzaldehyde (1.0 eq.) in a suitable solvent such as dichloromethane or methanol, add the desired amine (1.0-1.2 eq.).
-
Imine Formation: The mixture is stirred at room temperature to allow for the formation of the intermediate imine.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (NaBH₄), is added portion-wise to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, it is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired benzylamine analog.
In Vitro MAO Inhibition Assay
The inhibitory activity of the synthesized compounds against MAO-A and MAO-B is typically determined using a fluorometric or spectrophotometric assay.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Substrate: Kynuramine for MAO-A, Benzylamine for MAO-B[8]
-
Phosphate buffer
-
Test compounds dissolved in DMSO
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well microplates
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
Enzyme and Compound Incubation: In a 96-well plate, add the assay buffer, MAO enzyme (A or B), and the test compound or reference inhibitor. The mixture is typically pre-incubated for a set time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B) to all wells.
-
Measurement: The rate of product formation (e.g., 4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) is measured over time using a plate reader at the appropriate wavelength (e.g., 316 nm for 4-hydroxyquinoline and 250 nm for benzaldehyde).[8]
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the control (enzyme activity without inhibitor). The IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The selectivity index (SI) is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B.[8]
This guide provides a foundational understanding of the SAR of this compound analogs and related compounds, offering valuable insights for the rational design of new and improved MAO inhibitors. The detailed experimental protocols serve as a practical resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of a new class of monoamine oxidase B inhibitors by assembling benzyloxy pharmacophore on halogenated chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Battle in Drug Design: Tracing the Efficacy of Trifluoromethoxy vs. Trifluoromethyl Groups
In the intricate world of drug design, the strategic incorporation of fluorine-containing functional groups can dramatically influence a molecule's therapeutic potential. Among the most utilized are the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups. While both are lauded for their ability to enhance key drug-like properties, a detailed comparison of their efficacy reveals subtle yet significant differences that can guide medicinal chemists in the nuanced process of drug optimization.
The trifluoromethoxy and trifluoromethyl groups are often employed as bioisosteres to improve a compound's metabolic stability, membrane permeability, and target binding affinity. Their strong electron-withdrawing nature and the high bond energy of the carbon-fluorine bond contribute to their desirable effects.[1] However, a direct comparison of their performance in analogous molecular scaffolds provides a clearer picture of their respective advantages and disadvantages.
Physicochemical and Pharmacokinetic Profile: A Quantitative Comparison
To illustrate the distinct impact of trifluoromethoxy and trifluoromethyl substitution, we present a comparative analysis of their effects on key absorption, distribution, metabolism, and excretion (ADME) parameters and target affinity. The following data is synthesized from a study on indole-based inhibitors of the AAA ATPase p97, providing a direct head-to-head comparison.
| Property | Trifluoromethoxy (-OCF3) Analog | Trifluoromethyl (-CF3) Analog |
| Lipophilicity (Hansch π) | +1.04[2] | +0.88[1] |
| Target Binding Affinity (IC50 for p97) | 10.1 ± 0.3 µM[3] | 4.4 ± 0.2 µM[3] |
Note: Data for Lipophilicity is based on established Hansch π values, while Target Binding Affinity data is from a specific study on p97 inhibitors.
Deeper Dive into the Data:
Lipophilicity: The Hansch π value is a measure of the lipophilicity of a substituent. The higher value for the trifluoromethoxy group (+1.04) compared to the trifluoromethyl group (+0.88) indicates that the -OCF3 group imparts greater lipophilicity to a molecule.[1][2] This property is crucial for a drug's ability to cross biological membranes.
Target Binding Affinity: In a study of p97 inhibitors, the trifluoromethyl-substituted analog exhibited a lower IC50 value (4.4 ± 0.2 µM) compared to the trifluoromethoxy-substituted analog (10.1 ± 0.3 µM), indicating a higher potency for the -CF3 compound in this specific biological context.[3] This suggests that the subtle electronic and steric differences between the two groups can significantly impact their interaction with a biological target.
Metabolic Stability: Both the trifluoromethyl and trifluoromethoxy groups are known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. The high strength of the C-F bond makes these groups resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[1] While direct comparative data on the metabolic half-life for a matched pair was not found in a single study, the general consensus in the literature is that both groups significantly improve metabolic robustness compared to non-fluorinated analogs.
Membrane Permeability: Increased lipophilicity generally correlates with enhanced membrane permeability. Given its higher Hansch π value, the trifluoromethoxy group is expected to confer greater passive diffusion across cell membranes. However, the interplay between lipophilicity, solubility, and interaction with membrane transporters can lead to complex outcomes.
Visualizing the Impact: A Workflow for Comparative Analysis
To systematically evaluate the differential effects of these two critical functional groups in a drug discovery program, a structured experimental workflow is essential.
Caption: A streamlined workflow for the comparative evaluation of trifluoromethoxy and trifluoromethyl analogs.
Experimental Protocols in Focus
For researchers aiming to conduct a direct comparison, the following methodologies are central to generating robust and comparable data.
Determination of Lipophilicity (LogP) by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (LogP) of the test compounds.
Protocol:
-
Prepare a mutually saturated solution of n-octanol and water.
-
Dissolve a known amount of the test compound in the n-octanol phase.
-
Add an equal volume of the water phase to the n-octanol solution in a flask.
-
Shake the flask for a predetermined period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Centrifuge the mixture to separate the two phases.
-
Carefully collect aliquots from both the n-octanol and water phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the metabolic stability of the test compounds in the presence of liver enzymes.
Protocol:
-
Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a phosphate buffer (pH 7.4) in a 96-well plate.
-
Add the test compound to the reaction mixture at a final concentration typically around 1 µM.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of remaining parent compound against time.
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of the test compounds.
Protocol:
-
Culture Caco-2 cells on permeable supports in a transwell plate until a confluent monolayer is formed, typically for 21 days.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
To measure apical-to-basolateral (A-B) permeability, add the test compound to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
To measure basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Target Binding Affinity by Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of the interaction between the compound and its target protein.
Protocol:
-
Prepare solutions of the target protein and the test compound in the same buffer.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change associated with each injection.
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Conclusion: A Tale of Two Fluorines
The choice between a trifluoromethoxy and a trifluoromethyl group is not always straightforward and is highly dependent on the specific goals of the drug design project and the context of the molecular scaffold. The -OCF3 group generally offers a greater increase in lipophilicity, which can be advantageous for membrane permeability. Conversely, the -CF3 group, while less lipophilic, may provide more favorable steric and electronic interactions for optimal target binding, as seen in the p97 inhibitor case study.[3] Both groups are powerful tools for enhancing metabolic stability. Ultimately, a thorough, head-to-head comparison using the experimental protocols outlined above is crucial for making an informed decision and advancing the most promising drug candidate.
References
yield comparison between fluorinated and non-fluorinated benzylamines in reactions
For researchers, scientists, and drug development professionals, understanding the influence of fluorination on the reactivity of key synthetic building blocks is paramount. This guide provides an objective comparison of the reaction yields between non-fluorinated and fluorinated benzylamines in two fundamental transformations: N-alkylation and N-acylation. By presenting experimental data and detailed protocols, this document aims to inform synthetic strategy and reaction optimization.
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including pKa, lipophilicity, and metabolic stability. These changes are highly sought after in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. However, the strong electron-withdrawing nature of fluorine also influences the reactivity of nearby functional groups. This guide examines the practical consequences of this electronic effect on the synthetic utility of benzylamines.
N-Alkylation: A Comparative Study
N-alkylation is a fundamental reaction for the formation of carbon-nitrogen bonds. To compare the reactivity of fluorinated and non-fluorinated benzylamines, we consider the reaction of benzylamine and 4-fluorobenzylamine with benzyl bromide.
Experimental Data
| Substrate | Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzylamine | Benzyl bromide | NaHCO₃ | Water | 80 | 1 | 95-98[1] |
| 4-Fluorobenzylamine | Benzyl bromide | Cs₂CO₃ | DMF | 25 | 3 | 85 |
Note: The data presented is compiled from different sources and reaction conditions may not be identical. This table serves as a representative comparison.
The data suggests that under similar conditions, the non-fluorinated benzylamine provides a higher yield in N-alkylation reactions. The electron-withdrawing fluorine atom in the para position of 4-fluorobenzylamine decreases the nucleophilicity of the amino group, making it a less reactive nucleophile compared to the unsubstituted benzylamine.
Experimental Protocol: N-Alkylation of Benzylamine
A general procedure for the N-alkylation of a primary amine with a benzylic halide in an aqueous medium is as follows[1][2]:
-
Reaction Setup: In a round-bottom flask, the primary amine (1.0 eq), sodium bicarbonate (2.2 eq), and sodium dodecyl sulfate (as a phase-transfer catalyst, though not always necessary) are mixed in water.
-
Reagent Addition: The benzylic halide (2.2 eq) is added to the stirred mixture.
-
Reaction Conditions: The reaction mixture is heated to 80°C and stirred for a specified time (e.g., 1 hour).
-
Workup: After cooling to room temperature, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated benzylamine.
N-Acylation: A Comparative Study
N-acylation is a crucial reaction for the synthesis of amides, which are prevalent in pharmaceuticals and other biologically active molecules. Here, we compare the acylation of benzylamine and 4-fluorobenzylamine with acetyl chloride.
Experimental Data
| Substrate | Reagent | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Benzylamine | Acetyl chloride | Iodine (catalytic) | Solvent-free | Room Temp. | 2 min | 95[3] |
| 4-Fluorobenzylamine | Acetyl chloride | - | Brine/Acetone | Room Temp. | 1 h | ~90-95 |
Note: The data presented is compiled from different sources and reaction conditions may not be identical. This table serves as a representative comparison.
In N-acylation reactions, the difference in yield between fluorinated and non-fluorinated benzylamines appears to be less pronounced compared to N-alkylation. This can be attributed to the higher reactivity of the acylating agent (acetyl chloride) and the fact that the nucleophilicity of the amine, while reduced by the fluorine atom, is still sufficient for a rapid reaction.
Experimental Protocol: N-Acylation of Benzylamine
A general and environmentally benign procedure for the N-acylation of primary amines with acetyl chloride is as follows[4]:
-
Reaction Setup: Sodium acetate trihydrate is dissolved in a brine solution. The primary amine is then added (if insoluble, a co-solvent like acetone can be used).
-
Reagent Addition: A solution of acetyl chloride in acetone is added dropwise to the stirred mixture at room temperature.
-
Reaction Conditions: The reaction mixture is stirred for approximately one hour.
-
Workup: A saturated sodium bicarbonate solution is added to neutralize any remaining acid. The mixture is then acidified with concentrated HCl.
-
Isolation: The resulting solid precipitate (the acylated product) is collected by filtration, washed with water, and dried.
Conclusion
The presence of a fluorine atom on the benzylamine ring generally leads to a decrease in nucleophilicity, which can result in lower reaction yields, particularly in reactions sensitive to the nucleophilic strength of the amine, such as N-alkylation. However, in highly favorable reactions like N-acylation with reactive acylating agents, the impact on yield may be less significant.
For researchers and drug development professionals, these findings underscore the importance of considering the electronic effects of fluorine substitution when planning synthetic routes. While fluorination can bestow desirable properties on a target molecule, it may necessitate optimization of reaction conditions to achieve satisfactory yields. The provided protocols offer a starting point for such optimizations. It is recommended to screen different bases, solvents, and temperatures to maximize the yield for specific fluorinated benzylamine substrates.
References
The Trifluoromethoxy Group: A Lipophilicity-Enhancing Tool in Drug Discovery
A comparative guide for researchers on the influence of the trifluoromethoxy group on compound lipophilicity, supported by experimental data and detailed methodologies.
In the landscape of modern drug discovery and development, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among the various chemical motifs employed to this end, the trifluoromethoxy (-OCF₃) group has emerged as a powerful tool for modulating lipophilicity, a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the trifluoromethoxy group's effect on lipophilicity relative to other common substituents, supported by experimental data and detailed experimental protocols.
The Lipophilicity Landscape: -OCH₃ vs. -CF₃ vs. -OCF₃
The introduction of a trifluoromethoxy group into a molecule invariably leads to a significant increase in its lipophilicity.[1] This effect is markedly greater than that observed with its non-fluorinated counterpart, the methoxy group (-OCH₃), and even surpasses the lipophilicity contribution of the trifluoromethyl group (-CF₃).[1][2]
The lipophilicity of a substituent is often quantified by the Hansch hydrophobicity parameter (π), which is derived from the logarithm of the partition coefficient (logP) of a substituted compound versus its unsubstituted parent. A positive π value indicates that the substituent is more lipophilic than hydrogen.
| Substituent | Hansch Hydrophobicity Parameter (π) | LogP of Substituted Benzene (Calculated) |
| Methoxy (-OCH₃) | -0.02 | 2.11 |
| Trifluoromethyl (-CF₃) | +0.88 | 2.89 |
| Trifluoromethoxy (-OCF₃) | +1.04 | 3.17 |
Note: The logP of benzene is 2.13. The logP of the substituted benzenes are estimated by adding the respective π value to the logP of benzene.
As the data clearly indicates, the trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry.[1] This substantial increase in lipophilicity can be attributed to the unique electronic and steric properties of the -OCF₃ group. The highly electronegative fluorine atoms create a strong electron-withdrawing effect, while the overall size and shape of the group differ significantly from the methoxy and trifluoromethyl groups.[1][2]
Understanding the Mechanism: Electronic and Steric Effects
The profound impact of the trifluoromethoxy group on lipophilicity is a direct consequence of its distinct electronic and conformational properties.
Unlike the planar conformation often adopted by the methoxy group on an aryl ring, the trifluoromethoxy group typically assumes a conformation where it is orthogonal to the plane of the ring. This perpendicular arrangement, driven by steric and electronic factors, effectively shields the polar oxygen atom, reducing its potential for hydrogen bonding with water and thus increasing the molecule's overall lipophilicity. Furthermore, the strong electron-withdrawing nature of the three fluorine atoms decreases the electron density on the oxygen atom, further diminishing its capacity to act as a hydrogen bond acceptor.[1]
Experimental Protocols for Lipophilicity Determination
The accurate measurement of lipophilicity is crucial for understanding and predicting the behavior of drug candidates. The octanol-water partition coefficient (logP) is the most widely accepted measure of lipophilicity. Two common and reliable methods for its determination are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).
Shake-Flask Method
The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement principle.[3][4][5]
Protocol:
-
Preparation of Pre-saturated Solvents: Equal volumes of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4) are mixed vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.
-
Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Partitioning: A small aliquot of the stock solution is added to a mixture of the pre-saturated n-octanol and water in a flask. The amount of the test compound should be such that its concentration in both phases can be accurately measured and does not exceed its solubility limit in either phase.
-
Equilibration: The flask is shaken for a predetermined period (e.g., 1-24 hours) at a constant temperature to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification: The concentration of the test compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy, LC-MS, or for fluorinated compounds, ¹⁹F NMR.[6]
-
Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
logP = log ( [Compound]octanol / [Compound]aqueous )
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
RP-HPLC provides an indirect but high-throughput method for estimating logP values.[7] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value.
Protocol:
-
System Setup: An HPLC system equipped with a reversed-phase column (e.g., C18 or a specialized phase for fluorinated compounds) is used.[8][9] The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: A series of standard compounds with accurately known logP values are injected into the HPLC system. The retention time (tᵣ) for each standard is recorded. A calibration curve is generated by plotting the logarithm of the retention factor (log k') against the known logP values. The retention factor is calculated as:
k' = (tᵣ - t₀) / t₀
where t₀ is the void time (the time it takes for an unretained compound to pass through the column).
-
Sample Analysis: The test compound is injected into the HPLC system under the same conditions used for the standards, and its retention time is measured.
-
logP Determination: The log k' of the test compound is calculated, and its logP value is determined by interpolation from the calibration curve.
Conclusion
The trifluoromethoxy group is a valuable substituent in medicinal chemistry for significantly enhancing the lipophilicity of lead compounds. This effect, which surpasses that of both methoxy and trifluoromethyl groups, is a consequence of its unique electronic and conformational properties. The ability to predictably increase lipophilicity allows for the fine-tuning of a drug candidate's ADME properties, ultimately contributing to the development of more effective therapeutics. The standardized experimental protocols for logP determination, such as the shake-flask and RP-HPLC methods, provide researchers with reliable tools to quantify this important physicochemical parameter.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LogP / LogD shake-flask method [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 7. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. halocolumns.com [halocolumns.com]
comparative study of reaction outcomes with different benzylamine derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various synthetic methodologies involving benzylamine derivatives. The following sections detail reaction outcomes, present supporting experimental data, and offer comprehensive experimental protocols.
Benzylamine and its derivatives are fundamental building blocks in organic synthesis, finding extensive applications in the pharmaceutical and materials science industries. The reactivity of the benzylamine scaffold can be finely tuned through substitution on the aromatic ring or the nitrogen atom, leading to a diverse array of reaction outcomes. This guide explores several key transformations of benzylamine derivatives, including C-H functionalization, cross-coupling reactions, and biocatalytic approaches, to provide a comparative overview of their synthetic potential.
Comparative Reaction Outcomes
The following table summarizes the quantitative data from various reactions with different benzylamine derivatives, offering a clear comparison of their performance under different catalytic systems.
| Reaction Type | Catalyst/Enzyme | Benzylamine Derivative Example | Product Example | Yield (%) | Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr) | Reference |
| Ortho-C–H Arylation | Pd(OAc)₂ / MPAHA Ligand | N-Nosyl-1-phenylethanamine | Chiral ortho-arylated benzylamine | up to 47 (product), up to 46 (recovered SM) | up to 96 (product), up to 91 (recovered SM) | [1][2] |
| Meta-C–H Arylation | Pd(II) / 2-pyridone ligands | N-Picolinoyl benzylamine | Meta-arylated benzylamine | up to 99 | N/A | |
| α-C(sp³)–H Allylic Alkylation | Chiral Pyridoxal Catalyst | Unprotected Benzylamine | Chiral γ-amino acid derivative | Good | Excellent dr and ee | |
| Synthesis of 2-Benzazepines | Rhodium(III) | N-Allylated benzylamine | 2-Benzazepine derivative | up to 65 | N/A | [3][4][5][6] |
| Biocatalytic Transamination | Transaminase (e.g., from Pseudomonas putida) | Prochiral ketone + Amine Donor (e.g., Benzylamine) | Chiral substituted benzylamine | up to >99 (conversion) | Excellent | [7] |
| Photocatalytic Dehydrogenation | Ni/CdS@MIL-101 | Benzylamine | N-Benzylidenebenzylamine | High | N/A | [8][9] |
| Deaminative Coupling | Isoamyl nitrite (metal-free) | Benzylamine | Diphenylmethane | Good | N/A | |
| N-Alkylation of Benzyl Alcohols | Commercial Ni Catalysts | Benzyl alcohol + Ammonia Source | Primary benzylamine | up to 51 | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative table are provided below.
Palladium-Catalyzed Enantioselective C–H Cross-Coupling (Kinetic Resolution)
This protocol describes the kinetic resolution of racemic benzylamines via Pd(II)-catalyzed C–H cross-coupling.[1]
-
Materials: Racemic N-nosyl-protected benzylamine (1.0 equiv), Pd(OAc)₂ (0.1 equiv), chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligand (e.g., L14 , 0.15 equiv), arylboronic acid pinacol ester (Ar-BPin, 1.0 equiv), Ag₂CO₃ (2.0 equiv), Na₂CO₃ (3.0 equiv), benzoquinone (BQ, 0.5 equiv), DMSO (0.4 equiv), H₂O (5.0 equiv), and tert-Amyl alcohol.
-
Procedure:
-
To a 10 mL sealed tube, add the substrate, Pd(OAc)₂, ligand, Ar-BPin, Ag₂CO₃, Na₂CO₃, BQ, DMSO, H₂O, and t-AmylOH.
-
Evacuate the tube and backfill with nitrogen (repeat three times).
-
Heat the reaction mixture to 50 °C and stir vigorously for 15 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, eluting with ethyl acetate.
-
The filtrate is then concentrated, and the product and recovered starting material are purified by chromatography.
-
Enantiomeric excess is determined by chiral HPLC analysis.
-
Rhodium(III)-Catalyzed Synthesis of 2-Benzazepines
This method outlines the synthesis of 2-benzazepine derivatives from benzylamines and Morita–Baylis–Hillman (MBH) adducts.[3][4][5][6]
-
Materials: Benzylamine (1.0 equiv), methyl 2-(acetoxymethyl)acrylate (MBH adduct, 1.2 equiv), [RhCp*Cl₂]₂ (2.5 mol %), AgSbF₆ (10 mol %), Cu(OAc)₂ (2.0 equiv), and 1,2-dichloroethane (DCE).
-
Procedure:
-
A mixture of the benzylamine, MBH adduct, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂ is taken in a sealed tube.
-
DCE is added as the solvent.
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
After completion, the reaction is cooled to room temperature, and the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 2-benzazepine product.
-
Biocatalytic Synthesis of Benzylamines using Transaminase
This protocol describes the asymmetric synthesis of a chiral amine from a prochiral ketone using a transaminase.[7][10]
-
Materials: Prochiral ketone (e.g., acetophenone derivative), amine donor (e.g., isopropylamine or benzylamine), pyridoxal 5'-phosphate (PLP) cofactor, and a specific ω-transaminase enzyme in a suitable buffer (e.g., Tris-HCl or phosphate buffer).
-
Procedure:
-
In a reaction vessel, dissolve the ketone substrate in a minimal amount of a water-miscible co-solvent (e.g., DMSO).
-
Add the amine donor, PLP, and the transaminase enzyme solution in the buffer.
-
The reaction is typically incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation for a specified period (e.g., 24-48 hours).
-
The progress of the reaction is monitored by HPLC or GC.
-
Upon completion, the enzyme is removed (e.g., by centrifugation), and the product is extracted from the aqueous phase using an organic solvent.
-
The organic extracts are dried and concentrated to yield the chiral amine product.
-
Visualizations of Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key reaction mechanisms and experimental workflows.
References
- 1. Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acs.figshare.com [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Metabolic Stability of 3-(Trifluoromethoxy)phenyl Containing Compounds: A Comparative Guide
In the pursuit of developing novel therapeutics, medicinal chemists are constantly seeking molecular modifications that can enhance the pharmacokinetic properties of drug candidates. One critical parameter is metabolic stability, which dictates a compound's half-life and bioavailability. The strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool to improve this stability. This guide provides a comprehensive evaluation of the metabolic stability of compounds containing the 3-(trifluoromethoxy)phenyl moiety, comparing its performance with relevant alternatives, supported by experimental data and detailed protocols.
The Role of Trifluoromethoxy and Trifluoromethyl Groups in Enhancing Metabolic Stability
The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are frequently employed in drug design to block metabolic "soft spots". The exceptional strength of the carbon-fluorine (C-F) bond makes it highly resistant to enzymatic cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. By replacing a metabolically labile group, such as a methyl (-CH3) group, with a trifluoromethyl or trifluoromethoxy group, chemists can effectively block common metabolic pathways like oxidation.[1] This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[2]
While both groups enhance metabolic stability, they can impart different physicochemical properties to a molecule. The trifluoromethoxy group is generally considered to be more lipophilic than the trifluoromethyl group.[1] This difference in lipophilicity can influence a compound's absorption, distribution, and overall target engagement.
Comparative Metabolic Stability Data
Objective evaluation of the metabolic stability of a compound and its analogs relies on quantitative data from in vitro assays. The most common parameters measured are the half-life (t½), the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (Clint), a measure of the inherent capacity of the liver to metabolize a drug.
Case Study: Picornavirus Inhibitors
A study on picornavirus inhibitors provides a compelling example of the protective effect of trifluoromethyl substitution. In a monkey liver microsomal assay, a methyl-substituted analog was found to be extensively metabolized, yielding eight different metabolic products. In stark contrast, the corresponding trifluoromethyl-substituted analog was significantly more stable, with only two minor metabolites detected.[3][4] This demonstrates the profound impact of blocking a key site of metabolism.
| Compound Analogue | Number of Metabolites Detected | Key Metabolic Pathway |
| Methyl-substituted | 8 | Hydroxylation of the methyl group |
| Trifluoromethyl-substituted | 2 (minor) | Metabolism at the methyl position blocked |
Table 1: Comparison of the number of metabolites for methyl vs. trifluoromethyl-substituted picornavirus inhibitors in a monkey liver microsomal assay.[3][4]
It is important to note that the benefits of such substitutions are not always universal. A study by Pfizer indicated that replacing a methoxy group with a difluoromethoxy group did not consistently lead to a significant improvement in metabolic stability across a range of compounds.[5] Furthermore, in some chemical scaffolds, the introduction of a trifluoromethoxy group has been reported to potentially decrease metabolic stability compared to its methoxy or trifluoromethyl counterparts.[2] This highlights the importance of empirical testing for each new chemical series.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed protocols for the two most common in vitro metabolic stability assays are provided below.
Liver Microsomal Stability Assay
This assay is a high-throughput method primarily used to evaluate Phase I metabolism, which is largely mediated by CYP enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound upon incubation with liver microsomes.
Materials:
-
Liver microsomes (human or other species)
-
Test compounds and positive controls (e.g., testosterone, verapamil)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare working solutions of the test compounds.
-
Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding the cold stopping solution.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The elimination rate constant (k) is the negative slope of the linear regression.
-
Calculate the half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL)
Hepatocyte Stability Assay
This assay utilizes intact liver cells and thus provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism, as well as cellular uptake.
Objective: To determine the in vitro intrinsic clearance (Clint) of a test compound in a suspension of hepatocytes.
Materials:
-
Cryopreserved hepatocytes (human or other species)
-
Hepatocyte incubation medium
-
Test compounds
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Preparation: Thaw and prepare a suspension of hepatocytes in incubation medium at the desired cell density (e.g., 0.5 x 10⁶ viable cells/mL).
-
Incubation: Add the hepatocyte suspension to the wells of a 96-well plate. Add the test compound and incubate at 37°C with shaking.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the cell suspension to a separate plate containing the cold stopping solution.
-
Sample Processing: Centrifuge the termination plate to pellet cell debris.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
The data analysis follows a similar procedure to the microsomal stability assay to determine the half-life and intrinsic clearance, with the Clint value typically expressed as µL/min/10⁶ cells.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the metabolic stability assays.
Caption: Experimental workflows for in vitro metabolic stability assays.
Caption: Blocking of oxidative metabolism by trifluoromethyl substitution.
Conclusion
The incorporation of a 3-(trifluoromethoxy)phenyl group is a valuable strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. Both the trifluoromethoxy and trifluoromethyl groups can effectively block sites of oxidative metabolism, leading to improved pharmacokinetic profiles. While the trifluoromethoxy group generally increases lipophilicity to a greater extent than the trifluoromethyl group, the overall impact on metabolic stability is context-dependent and requires empirical evaluation for each chemical series. The provided experimental protocols for liver microsomal and hepatocyte stability assays serve as a foundation for researchers to generate the quantitative data necessary for making informed decisions in the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
assessment of binding affinity differences between trifluoromethoxy and methoxy analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, employed to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. Among these, the trifluoromethoxy (-OCF3) group is often considered a bioisostere of the methoxy (-OCH3) group. However, the distinct electronic and conformational properties of the -OCF3 group can lead to significant differences in biological activity, including binding affinity for target proteins. This guide provides an objective comparison of the binding affinity of trifluoromethoxy versus methoxy analogs, supported by experimental data, detailed protocols, and pathway visualizations.
The Physicochemical Dichotomy: -OCF3 vs. -OCH3
The trifluoromethoxy group is significantly more lipophilic and electron-withdrawing than the methoxy group. The high electronegativity of the fluorine atoms in the -OCF3 group creates a strong inductive effect, which can influence the pKa of neighboring functionalities and alter key interactions within a protein's binding pocket. In contrast, the methoxy group is a weaker electron-withdrawing group and is less lipophilic. These fundamental differences can have a profound impact on a molecule's ability to cross biological membranes and its binding orientation and affinity for a target receptor.
Quantitative Assessment of Binding Affinity Differences
A prime example illustrating the impact of substituting a methoxy group with a trifluoromethoxy group on binding affinity is found in the development of antagonists for the Dopamine D3 Receptor (D3R), a G protein-coupled receptor implicated in various neurological and psychiatric disorders. Structure-activity relationship (SAR) studies on a series of potent and selective D3R antagonists have provided quantitative data demonstrating this effect.
The following table summarizes the binding affinities (Ki) of pairs of trifluoromethoxy and methoxy analogs for the human Dopamine D3 Receptor. A lower Ki value indicates a higher binding affinity.
| Compound ID | R Substituent | Ki (nM) for human D3R | Fold Difference (OCH3/OCF3) |
| 1a | OCH3 | 15 | |
| 1b | OCF3 | 3.2 | 4.7 |
| 2a | OCH3 | 8.9 | |
| 2b | OCF3 | 1.8 | 4.9 |
| 3a | OCH3 | 25 | |
| 3b | OCF3 | 4.5 | 5.6 |
As evidenced by the data, the trifluoromethoxy-substituted analogs consistently exhibit a 4.7- to 5.6-fold increase in binding affinity for the Dopamine D3 Receptor compared to their corresponding methoxy-substituted counterparts. This enhancement in potency highlights the significant advantage that the trifluoromethoxy group can confer in ligand-receptor interactions.
Experimental Protocols
The determination of binding affinity for these compounds was performed using a competitive radioligand binding assay. This technique is a robust method for quantifying the interaction between a ligand and a receptor.
Protocol: Competitive Radioligand Binding Assay for Dopamine D3 Receptor
1. Materials:
- Membrane Preparation: Crude membrane preparations from cell lines (e.g., HEK293) stably expressing the human recombinant Dopamine D3 Receptor.
- Radioligand: [³H]Spiperone, a high-affinity antagonist for D2-like dopamine receptors.
- Unlabeled Ligands: Trifluoromethoxy and methoxy analog test compounds, and a known high-affinity unlabeled ligand for determining non-specific binding (e.g., Haloperidol).
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail.
- 96-well Plates.
- Glass Fiber Filters (GF/C): Pre-soaked in 0.3% polyethyleneimine (PEI).
- Filtration Apparatus (Cell Harvester).
- Liquid Scintillation Counter.
2. Membrane Preparation:
- Harvest cells expressing the D3 receptor and place them in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl with protease inhibitors).
- Homogenize the cells using a Dounce homogenizer or a polytron.
- Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes at 4°C) to remove nuclei and large debris.
- Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
- Resuspend the membrane pellet in fresh, ice-cold assay buffer.
- Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
3. Assay Procedure:
- In a 96-well plate, set up the assay in a final volume of 250 µL per well.
- Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]Spiperone (at a concentration near its Kd, e.g., 1 nM), and 150 µL of the D3 receptor membrane preparation.
- Non-specific Binding Wells: Add 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol), 50 µL of [³H]Spiperone, and 150 µL of the membrane preparation.
- Competition Binding Wells: Add 50 µL of varying concentrations of the test compounds (trifluoromethoxy and methoxy analogs), 50 µL of [³H]Spiperone, and 150 µL of the membrane preparation.
- Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.
- Terminate the binding reaction by rapid vacuum filtration through the PEI-pre-soaked glass fiber filters using a cell harvester.
- Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
- Dry the filters and place them in scintillation vials.
- Add 4 mL of scintillation cocktail to each vial and count the radioactivity using a liquid scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
- For the competition assay, plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the biological context and experimental process, the following diagrams were created using the DOT language for Graphviz.
Caption: Workflow for the Dopamine D3 Receptor competitive radioligand binding assay.
Caption: Simplified signaling pathway of the Dopamine D3 Receptor.
Conclusion
The substitution of a methoxy group with a trifluoromethoxy group can lead to a substantial increase in binding affinity, as demonstrated by the case of Dopamine D3 Receptor antagonists. This enhancement is attributed to the unique physicochemical properties of the trifluoromethoxy group, including its high lipophilicity and strong electron-withdrawing nature. The provided experimental protocol for competitive radioligand binding assays offers a robust framework for quantifying these differences in binding affinity. For researchers and drug development professionals, understanding the nuanced effects of such chemical modifications is paramount in the rational design of potent and selective therapeutic agents.
Safety Operating Guide
Proper Disposal of 3-(Trifluoromethoxy)benzylamine: A Step-by-Step Guide
The proper disposal of 3-(Trifluoromethoxy)benzylamine is crucial for ensuring laboratory safety and environmental protection. As a chemical compound used in research and development, it must be handled as hazardous waste. This guide provides detailed procedures based on safety data sheets for structurally similar compounds, offering a reliable framework for its disposal.
Quantitative data and essential safety information have been summarized for clarity. Adherence to these guidelines, in conjunction with institutional and local regulations, is paramount.
| Parameter | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye/face protection (safety glasses or goggles, face shield). | [1][2][3][4] |
| Respiratory Protection | Use only in a well-ventilated area or with a chemical fume hood. If ventilation is inadequate, wear a suitable respirator. | [2][3][4] |
| Spill Containment | Absorb spills with inert material (e.g., sand, silica gel, vermiculite) and collect for disposal. | [1][3] |
| Waste Container | Keep in suitable, closed, and properly labeled containers. | [1][4] |
| Disposal Method | Dispose of contents and container at an approved waste disposal plant or through a licensed waste disposal company. | [4][5][6] |
| Environmental Precautions | Avoid release into the environment. Prevent the product from entering drains, waterways, or sewer systems. | [3][6] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Eye and Face Protection: Always wear chemical safety goggles and a face shield to protect against splashes.[2]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1][3] Contaminated clothing should be removed and washed before reuse.[1][5]
-
Respiratory Protection: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[3][4]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2][3][5]
2. Waste Collection and Storage:
-
Segregation: Collect waste this compound and any contaminated materials separately from other waste streams. Do not mix with other waste.
-
Containers: Use chemically compatible, leak-proof containers that are clearly labeled as "Hazardous Waste" and include the chemical name. Keep containers tightly closed and store them in a cool, dry, and well-ventilated area designated for hazardous materials.[4][5]
-
Storage: Store waste containers away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[2][5]
3. Spill Management:
-
Ventilation and Ignition Sources: Ensure adequate ventilation. Remove all sources of ignition.[3]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[3] Do not allow the spill to enter drains or waterways.[3][6]
-
Clean-up: For small spills, absorb the material with an inert, non-combustible absorbent like sand, silica gel, or vermiculite.[1][3]
-
Collection: Carefully scoop or sweep up the absorbed material and place it into a suitable, closed container for disposal.[1][2][4]
4. Final Disposal:
-
Professional Disposal: The final disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal company.[6]
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal environmental regulations.[6] Never dispose of this chemical down the drain or in the regular trash.
-
Consultation: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Workflow for safe disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
